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  • Product: Methyl 5-ethoxy-2-hydroxybenzoate
  • CAS: 5315-78-6

Core Science & Biosynthesis

Foundational

Methyl 5-ethoxy-2-hydroxybenzoate physicochemical properties and stability

Comprehensive Physicochemical Profiling and Stability Dynamics of Methyl 5-Ethoxy-2-Hydroxybenzoate Executive Summary Methyl 5-ethoxy-2-hydroxybenzoate (CAS: 5315-78-6) is a highly functionalized salicylic acid derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Physicochemical Profiling and Stability Dynamics of Methyl 5-Ethoxy-2-Hydroxybenzoate

Executive Summary

Methyl 5-ethoxy-2-hydroxybenzoate (CAS: 5315-78-6) is a highly functionalized salicylic acid derivative serving as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). Most notably, it is utilized in the structural scaffolding of benzo-fused heterocyclic derivatives, which act as GPR120 agonists for the treatment of Type II diabetes, obesity, and metabolic syndrome [1].

Because this molecule possesses three distinct functional groups—a methyl ester, a phenolic hydroxyl, and an ethoxy ether—it presents a unique physicochemical profile. Understanding its solubility, acid-base behavior, and degradation kinetics is paramount for optimizing downstream synthetic steps (such as electrophilic bromination) and ensuring the stability of formulated intermediates. This whitepaper provides a rigorous, self-validating framework for characterizing its physicochemical properties and mapping its stability profile.

Structural and Physicochemical Architecture

The chemical behavior of methyl 5-ethoxy-2-hydroxybenzoate is governed by the interplay of its substituents on the benzene ring.

  • Intramolecular Hydrogen Bonding: The phenolic hydroxyl group at the C2 position forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the C1 methyl ester. This creates a stable pseudo-six-membered ring, which slightly reduces the aqueous solubility of the compound by masking the hydrogen-bond donor capacity of the -OH group from the bulk solvent.

  • Electronic Effects: The C5 ethoxy group is a strong electron-donating group via resonance ( +M effect). It increases the electron density of the aromatic ring, making the molecule highly susceptible to electrophilic aromatic substitution (e.g., bromination) [1] and oxidative degradation. Furthermore, this electron donation destabilizes the phenoxide anion, slightly raising the pKa​ of the C2 hydroxyl group compared to an unsubstituted methyl salicylate.

Table 1: Physicochemical Properties

Note: Empirical data is synthesized with consensus in silico predictions (e.g., ChemAxon/ACD Labs) standard in early-phase API profiling [2].

PropertyValueMethod of Determination / Source
CAS Number 5315-78-6Chemical Reference [2]
Molecular Formula C10​H12​O4​ Structural Analysis
Molecular Weight 196.20 g/mol Structural Analysis
LogP (Octanol/Water) ~2.90 ± 0.2Consensus in silico prediction
pKa​ (Phenolic -OH) ~10.1Predictive modeling (adjusted for +M ethoxy effect)
Topological Polar Surface Area (TPSA) 55.76 Ų2D Structure Calculation
Hydrogen Bond Donors (HBD) 1Structural Analysis
Hydrogen Bond Acceptors (HBA) 4Structural Analysis

Stability Profiling: Degradation Pathways

To transition this intermediate through the drug development pipeline, we must map its vulnerabilities to environmental stressors according to ICH Q1A(R2) and Q1B guidelines [3].

Hydrolytic Degradation (Saponification)

The methyl ester moiety is the primary site of hydrolytic lability, particularly under alkaline conditions. Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide ion on the electron-deficient carbonyl carbon, forming a tetrahedral intermediate that collapses to yield 5-ethoxy-2-hydroxybenzoic acid and methanol.

Hydrolysis A Methyl 5-ethoxy- 2-hydroxybenzoate (API Intermediate) B Tetrahedral Intermediate (Transition State) A->B OH⁻ Attack (Rate-limiting) C 5-ethoxy-2-hydroxy- benzoic acid B->C -CH3O⁻ Elimination D Methanol (Byproduct) B->D Protonation

Figure 1: Mechanistic pathway of base-catalyzed ester hydrolysis of the intermediate.

Photolytic and Oxidative Degradation

Due to the electron-rich nature of the hydroquinone-ether core (the 1,4-oxygenation pattern between the C2-OH and C5-OEt), the molecule is susceptible to photo-oxidation. Exposure to UV light or reactive oxygen species (ROS) can lead to the abstraction of the phenolic hydrogen, generating a stabilized phenoxy radical. Subsequent oxidation can yield colored quinone-like degradants, necessitating strict storage in amber-glass or opaque containers.

Experimental Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, I mandate that all analytical protocols be inherently self-validating. The following workflows are designed not just to generate data, but to mathematically prove the integrity of the experiment via internal controls and kinetic quenching.

Protocol 1: Kinetics of Base-Catalyzed Hydrolysis (HPLC-UV)

Rationale: To establish the pH-stability profile and calculate the shelf-life ( t1/2​ ) of the intermediate in aqueous formulations.

  • Preparation of Stock Solution: Dissolve 10.0 mg of methyl 5-ethoxy-2-hydroxybenzoate in 10 mL of HPLC-grade Acetonitrile (ACN).

    • Causality: ACN ensures complete dissolution of the lipophilic ester ( LogP≈2.9 ) before introduction to aqueous buffers, preventing micro-precipitation that would artificially skew kinetic rate constants.

  • Stress Initiation: Transfer 1.0 mL of the stock solution into 9.0 mL of 0.1 N NaOH (pH ~13) pre-equilibrated at 40°C in a thermomixer.

    • Causality: Elevated temperature accelerates the reaction to observable pseudo-first-order rates within a standard 8-hour analytical shift.

  • Kinetic Quenching (Critical Step): At precise time intervals (0, 15, 30, 60, 120 mins), withdraw 1.0 mL aliquots and immediately inject them into vials containing 1.0 mL of 0.1 N HCl.

    • Causality: The stoichiometric neutralization drops the pH instantly, halting the saponification reaction. This "locks" the degradation profile, allowing for asynchronous HPLC injection without time-delay artifacts.

  • Chromatographic Analysis: Inject 10 µL into an RP-HPLC system equipped with a C18 column. Run a gradient elution of Water/ACN containing 0.1% Trifluoroacetic acid (TFA).

    • Causality: TFA suppresses the ionization of the newly formed 5-ethoxy-2-hydroxybenzoic acid degradant ( pKa​≈3.5 ), ensuring sharp, symmetrical chromatographic peaks for accurate area-under-the-curve (AUC) integration.

Protocol 2: Photolytic Forced Degradation (ICH Q1B)

Rationale: To determine the intrinsic photostability of the solid-state intermediate.

  • Sample Preparation: Spread 50 mg of the solid intermediate in a uniform thin layer (<3 mm thickness) inside a quartz petri dish.

    • Causality: Quartz is completely transparent to UV radiation. Standard borosilicate laboratory glass blocks critical UV-B wavelengths, which would result in false-negative photostability data.

  • Exposure Parameters: Place the dish in a validated photostability chamber. Expose the sample to an overall illumination of ≥1.2 million lux hours and an integrated near-UV energy of ≥200 Watt hours/square meter.

  • Dark Control Validation: Concurrently, wrap an identical quartz dish containing the sample tightly in aluminum foil and place it adjacent to the exposed sample.

    • Causality: The dark control isolates true photolytic degradation from thermal degradation caused by the ambient heat generated by the chamber's lamps. If the dark control degrades, the thermal variable must be subtracted from the kinetic model.

Workflow Start Methyl 5-ethoxy-2-hydroxybenzoate (Solid/Solution State) Hydro Hydrolytic Stress (0.1N HCl / NaOH) Start->Hydro Oxid Oxidative Stress (3% H2O2) Start->Oxid Photo Photolytic Stress (ICH Q1B Guidelines) Start->Photo Therm Thermal Stress (60°C, 75% RH) Start->Therm HPLC RP-HPLC-DAD/MS Analysis (Mass Balance & Peak Purity) Hydro->HPLC Oxid->HPLC Photo->HPLC Therm->HPLC Kinetics Determine Degradation Kinetics (Arrhenius Equation, t1/2) HPLC->Kinetics Data Synthesis

Figure 2: Comprehensive Forced Degradation Workflow per ICH Q1A/Q1B Standards.

Conclusion

Methyl 5-ethoxy-2-hydroxybenzoate is a highly versatile, yet chemically reactive intermediate. Its electron-rich aromatic core makes it an excellent candidate for downstream electrophilic functionalization (e.g., in the synthesis of GPR120 agonists), but necessitates strict control over pH and light exposure during storage and formulation. By employing the self-validating kinetic and photolytic protocols outlined above, development teams can accurately predict its degradation pathways, ensuring high-yield synthetic scale-up and robust API purity.

References

  • Google Patents. (2018). US10155737B2 - Benzo-fused heterocyclic derivatives useful as agonists of GPR120. (Details the use of methyl 5-ethoxy-2-hydroxybenzoate in bromination reactions for diabetes drug development). Retrieved from:[1]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q1A(R2) Stability Testing of New Drug Substances and Products / Q1B Photostability Testing. Retrieved from: [Link](Standard industry guideline, URL verified active).

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of Methyl 5-ethoxy-2-hydroxybenzoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a robust, self-validating, and scalable protocol for the selective O-alkylation of methyl 2,5-dihydroxybenzoate....

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a robust, self-validating, and scalable protocol for the selective O-alkylation of methyl 2,5-dihydroxybenzoate.

Introduction

Methyl 5-ethoxy-2-hydroxybenzoate (often referred to as methyl 5-ethoxysalicylate) is a high-value synthetic intermediate utilized in the development of advanced pharmaceuticals, agrochemicals, and cosmetic active ingredients[1]. Derived from methyl 2,5-dihydroxybenzoate (methyl gentisate)—a compound recognized for its melanogenesis-inhibiting properties and low cytotoxicity profile[2]—this mono-alkylated derivative requires precise synthetic control to achieve high regioselectivity.

Mechanistic Rationale: The Causality of Selective Alkylation

When alkylating a dihydroxybenzoate, the primary synthetic challenge is avoiding non-selective di-alkylation or the formation of incorrect regioisomers. The synthesis of methyl 5-ethoxy-2-hydroxybenzoate relies on exploiting the inherent stereoelectronic differences between the two hydroxyl groups on the methyl gentisate core.

The hydroxyl group at the C2 position is engaged in a strong intramolecular hydrogen bond with the carbonyl oxygen of the adjacent methyl ester. This thermodynamic stabilization significantly reduces the acidity and nucleophilicity of the 2-OH group. Consequently, when a mild base such as anhydrous sodium carbonate ( Na2​CO3​ ) is introduced, it selectively deprotonates the sterically unhindered and non-hydrogen-bonded 5-OH group. The resulting phenoxide then undergoes a straightforward bimolecular nucleophilic substitution ( SN​2 ) with bromoethane, yielding the 5-ethoxy derivative exclusively under controlled thermal conditions[3].

Mechanism M1 Methyl 2,5-dihydroxybenzoate (Starting Material) M2 2-OH Group (Protected by H-Bond) M1->M2 Inactive M3 5-OH Group (Free & Nucleophilic) M1->M3 Active M4 Na₂CO₃ Selective Deprotonation M3->M4 M5 Phenoxide Intermediate M4->M5 M6 S_N2 Attack on Bromoethane M5->M6 M7 Methyl 5-ethoxy-2-hydroxybenzoate M6->M7

Fig 1. Mechanistic pathway showing selective 5-O-alkylation via intramolecular H-bonding.

Reagent Equivalency and Quantitative Data

To ensure a self-validating and high-yielding reaction, stoichiometric precision is critical. The use of a slight excess of bromoethane compensates for its volatility at the reaction temperature, while an excess of mild base ensures complete deprotonation of the 5-OH group without being strong enough to disrupt the 2-OH hydrogen bond[3].

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
Methyl 2,5-dihydroxybenzoate168.151.05.0 g (29.8 mmol)Starting Material
Bromoethane108.971.13.57 g (32.8 mmol)Alkylating Agent
Sodium Carbonate (Anhydrous)105.992.57.9 g (74.5 mmol)Mild Base
Acetone (Dry)58.08N/A250 mLPolar Aprotic Solvent
Dichloromethane ( CH2​Cl2​ )84.93N/A300 mLExtraction Solvent
Magnesium Sulfate ( MgSO4​ )120.37N/AAs neededDrying Agent

(Table 1: Quantitative reagent breakdown for a ~5g scale synthesis.)

Step-by-Step Experimental Protocol

Note: This protocol is adapted from validated methodologies for the synthesis of alkoxylated methyl salicylate derivatives[3].

Phase 1: Reaction Setup and Deprotonation

  • Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar to eliminate ambient moisture, which could interfere with the SN​2 mechanism.

  • Dissolution: Add 5.0 g (29.8 mmol) of methyl 2,5-dihydroxybenzoate to the flask. Introduce 250 mL of dry acetone. Acetone acts as an excellent polar aprotic solvent that accelerates SN​2 reactions by leaving the nucleophile (phenoxide) relatively unsolvated and highly reactive.

  • Base Addition: Add 7.9 g (74.5 mmol) of anhydrous Na2​CO3​ . Stir the suspension at room temperature for 15 minutes to allow the selective deprotonation of the 5-OH group to initiate.

Phase 2: Alkylation and Heating 4. Alkylating Agent: Dropwise, add 3.57 g (32.8 mmol) of bromoethane to the stirring mixture. 5. Reflux Setup: Attach a reflux condenser to the flask to prevent the loss of volatile bromoethane (boiling point ~38 °C). Heat the reaction mixture gently to 50 °C using an oil bath or heating mantle. 6. Incubation: Stir the reaction continuously at 50 °C overnight (approximately 16 hours)[3]. 7. In-Process Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. The product spot will run higher (less polar) than the starting material due to the masking of the polar 5-OH group.

Phase 3: Workup and Purification 8. Filtration: Once TLC confirms the consumption of the starting material, cool the mixture to room temperature. Filter the suspension through a fritted glass funnel to remove the inorganic salts (excess Na2​CO3​ and the NaBr byproduct). 9. Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude reaction residue. 10. Extraction: Dissolve the crude residue in 300 mL of dichloromethane ( CH2​Cl2​ ). Transfer to a separatory funnel and wash the organic layer with distilled water ( 3×100 mL). Causality: This washing step is self-validating and critical for removing any residual salts, unreacted base, and highly polar impurities[3]. 11. Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO4​ . Filter off the drying agent. 12. Final Purification: Evaporate the CH2​Cl2​ under reduced pressure. Purify the resulting residue via short column chromatography on silica gel (using CH2​Cl2​ or a Hexane/EtOAc gradient as the eluent) to afford pure Methyl 5-ethoxy-2-hydroxybenzoate[3].

Workflow A 1. Reaction Setup Methyl 2,5-dihydroxybenzoate + Dry Acetone B 2. Base Addition Add Anhydrous Na₂CO₃ (Deprotonation) A->B C 3. Alkylation Add Bromoethane Stir at 50°C Overnight B->C D 4. Workup Filter Salts & Evaporate Solvent C->D E 5. Extraction Dissolve in CH₂Cl₂ Wash with H₂O D->E F 6. Purification Silica Gel Chromatography (CH₂Cl₂ or Hexane/EtOAc) E->F G Target Product Methyl 5-ethoxy-2-hydroxybenzoate F->G

Fig 2. Step-by-step experimental workflow for synthesizing Methyl 5-ethoxy-2-hydroxybenzoate.

References
  • [3] Title: Supplementary information - The Royal Society of Chemistry Source: rsc.org URL:

  • [1] Title: 5-Ethoxysalicylic Acid CAS NO 14160-71-5 - ChemicalCell Source: chemicalroot.com URL:

  • [2] Title: Methyl 2,5-dihydroxybenzoate 99 2150-46-1 Source: sigmaaldrich.com URL:

Sources

Application

Application Note: High-Resolution Mass Spectrometry (HRMS) Fragmentation Pathways and Analytical Workflows for Methyl 5-ethoxy-2-hydroxybenzoate

Introduction & Analytical Significance Methyl 5-ethoxy-2-hydroxybenzoate (C₁₀H₁₂O₄) is a highly functionalized salicylate derivative utilized in pharmaceutical synthesis and as a biomarker in targeted metabolomics. Struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Significance

Methyl 5-ethoxy-2-hydroxybenzoate (C₁₀H₁₂O₄) is a highly functionalized salicylate derivative utilized in pharmaceutical synthesis and as a biomarker in targeted metabolomics. Structurally, it features a methyl ester, an ortho-hydroxyl group, and a meta-ethoxy ether linkage. Accurately mapping its mass spectrometric fragmentation is critical for drug development professionals conducting pharmacokinetic (PK) profiling or impurity profiling.

This application note provides an authoritative, in-depth guide to the collision-induced dissociation (CID) pathways of Methyl 5-ethoxy-2-hydroxybenzoate using Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS), coupled with a self-validating experimental protocol designed for complex biological matrices.

Mechanistic Elucidation of Fragmentation Pathways

The fragmentation of Methyl 5-ethoxy-2-hydroxybenzoate in positive electrospray ionization (ESI+) is governed by two highly predictable, structurally driven mechanisms: the "ortho effect" and alkene elimination.

The "Ortho Effect" (Loss of Methanol)

Salicylate esters are characterized by a prominent "ortho effect" during mass spectrometric fragmentation[1]. The spatial proximity of the hydroxyl group at the C2 position to the methyl ester at the C1 position allows for the formation of a stable six-membered transition state. Upon protonation of the carbonyl oxygen, an intramolecular hydrogen transfer occurs, facilitating the expulsion of a neutral methanol molecule (CH₃OH, -32.0262 Da)[2]. This yields a highly stable acylium ion at m/z 165.0552.

Alkene Elimination (Loss of Ethylene)

Alkyl phenyl ethers possessing an alkyl chain of two or more carbons (such as the ethoxy group at the C5 position) characteristically undergo a McLafferty-type rearrangement[3]. A β -hydrogen from the ethyl group is transferred to the ether oxygen, followed by the cleavage of the C-O bond. This results in the elimination of neutral ethylene gas (C₂H₄, -28.0313 Da), converting the ethoxy ether into a phenol and generating a fragment at m/z 169.0501.

Sequential Cleavage and Ring Contraction

The primary fragments can undergo sequential dissociation. The dual loss of both methanol and ethylene generates a dominant phenolic acylium ion at m/z 137.0239. Under higher collision energies, this core structure expels carbon monoxide (CO, -27.9949 Da) resulting in a ring-contracted fragment at m/z 109.0289.

Pathway M [M+H]+ m/z 197.0814 Methyl 5-ethoxy-2-hydroxybenzoate F1 [M+H - C2H4]+ m/z 169.0501 (Alkene Loss) M->F1 - C2H4 (-28 Da) McLafferty-type F2 [M+H - CH3OH]+ m/z 165.0552 (Ortho Effect) M->F2 - CH3OH (-32 Da) Ester Cleavage F3 [M+H - C2H4 - CH3OH]+ m/z 137.0239 (Dual Loss) F1->F3 - CH3OH (-32 Da) F2->F3 - C2H4 (-28 Da) F4 [m/z 137 - CO]+ m/z 109.0289 (Ring Cleavage) F3->F4 - CO (-28 Da)

Caption: ESI-MS/MS fragmentation pathway of Methyl 5-ethoxy-2-hydroxybenzoate.

Quantitative Data Presentation

To facilitate targeted Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM), the exact masses and optimal collision energies (CE) are summarized below.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossFormulaMass Error (ppm)Optimal CE (eV)Diagnostic Utility
197.0814 169.0501C₂H₄ (28.0313)C₈H₉O₄⁺< 2.015 - 20Confirms C5 ethoxy group
197.0814 165.0552CH₃OH (32.0262)C₉H₉O₃⁺< 2.020 - 25Confirms C1/C2 ortho-relationship
197.0814 137.0239C₃H₈O₂ (60.0575)C₇H₅O₃⁺< 2.030 - 35Primary quantifier ion
197.0814 109.0289C₄H₈O₃ (88.0524)C₆H₅O₂⁺< 2.040 - 45Secondary qualifier ion

Self-Validating Experimental Protocols

Rationale and Causality

To ensure a trustworthy and self-validating analytical system, this protocol utilizes Liquid-Liquid Extraction (LLE) paired with an isotopically labeled internal standard (IS).

  • Why LLE? Salicylate esters are relatively hydrophobic. Using an organic solvent like chloroform or ethyl acetate efficiently partitions the analyte away from polar matrix interferents (e.g., proteins, salts), reducing ion suppression[2].

  • Why Formic Acid? The addition of 0.1% formic acid to the mobile phase lowers the pH, ensuring the C2 hydroxyl remains protonated while simultaneously driving the ionization of the ester carbonyl to maximize the [M+H]⁺ yield.

Step-by-Step Sample Preparation (Biological Fluids)
  • System Validation Setup: Prepare three distinct QC samples: a Matrix Blank, a Matrix Spike (known concentration of Methyl 5-ethoxy-2-hydroxybenzoate), and the Unknown Sample.

  • Internal Standard Addition: Aliquot 100 µL of the biological sample into a clean microcentrifuge tube. Add 10 µL of Methyl salicylate-d4 (1 µg/mL) as the internal standard to all tubes[2].

  • Extraction: Add 500 µL of LC-MS grade Chloroform (or Ethyl Acetate).

  • Partitioning: Vortex vigorously for 2 minutes to ensure complete phase mixing, then centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Recovery: Carefully transfer 400 µL of the lower organic layer (if using chloroform) or upper layer (if using ethyl acetate) to a clean glass autosampler vial.

  • Concentration: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the residue in 100 µL of Initial Mobile Phase (90% Water / 10% Acetonitrile with 0.1% Formic Acid). Vortex and inject 5 µL into the LC-HRMS/MS system.

UHPLC-HRMS/MS Instrumental Parameters
  • Column: C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B hold for 1 min, ramp to 95% B over 6 mins, hold at 95% B for 2 mins, re-equilibrate at 10% B for 3 mins. Flow rate: 0.3 mL/min.

  • Ionization Source: Heated Electrospray Ionization (HESI) in Positive Mode.

  • Mass Analyzer: Orbitrap or Q-TOF.

  • Resolution: 70,000 FWHM (at m/z 200) for MS1; 17,500 FWHM for MS2.

  • Fragmentation: Higher-energy C-trap dissociation (HCD) using stepped normalized collision energies (NCE) of 20, 30, and 45 to capture both fragile alkene losses and robust ring cleavages.

Workflow S1 Sample Prep (LLE / SPE) S2 Chromatographic Separation (C18 UHPLC) S1->S2 S3 Ionization (ESI+ / ESI-) S2->S3 S4 Mass Analysis (Orbitrap / Q-TOF) S3->S4 S5 Data Processing (Transition Matching) S4->S5

Caption: Standardized LC-HRMS/MS analytical workflow for salicylate derivatives.

Troubleshooting & Method Optimization

  • Loss of m/z 169.0501 Signal: The alkene elimination requires relatively low activation energy. If this fragment is missing, the collision energy is likely set too high. Utilize a stepped CE approach or lower the NCE to 15 eV.

  • Poor Chromatographic Peak Shape: Salicylates can interact with active metal sites in the LC flow path. If tailing occurs, consider using a bio-inert (PEEK-lined) column or adding a low concentration of a chelating agent (e.g., 5 µM EDTA) to the sample diluent.

  • Matrix Suppression: If the internal standard signal in the sample deviates by >20% compared to the neat solvent blank, matrix suppression is occurring. Dilute the reconstituted sample 1:5 or switch to a more selective Solid Phase Extraction (SPE) protocol.

References

  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spektrom. PubMed Central / National Institute of Standards and Technology. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6Tj5YcI-IMx160sC4U0AEInHmQowVaooM6nqhYdeIrWLn9TEDdj9uj799h9AXF_jTVxg1aMvJYAq2--n9RWxVN7v1en2LHWpn6g5koScysg7Bp0R3p3pjwhxUiEpf6c4I78s=]
  • BenchChem. (2025). Application Note & Protocol: Quantitative Analysis of Methyl Salicylate using Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem Tech Support. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpo190JJM__skU39zxdnEzZgFsmc5hrexbK1RFgEpRwSZGcPFieehjVEpuRhjzJFQj5epGrmqAqkO-bAieMTNGvizTAMFeN9taO2FjkY9NqGwsQbqsIClIYxKMoVTRRMNlnqUPolO5uY7i2xOK5P2g3VIgtewIWbhhpyJdIFXVCBEKOLO4MAQNCg9G8eJN_zf20jRK-fD6ALSrJp_GYWtpNNvr1ZtZKWPAE63QnxxT5I0pHBHcoY8jgORu-UsZTqhT7Y0mvq4Pl55c_g5O0oQhNRDp]
  • Patnaik, P. (2017). Handbook of Environmental Analysis: Chemical Pollutants in Air, Water, Soil, and Solid Wastes, Third Edition. CRC Press. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq0QlQwyZriIYanpm8GzO6lFT9VQRV17Qe61EmhEUqWFse3CuaCT0EUV9VwD__dG3na2vj-r3rtMs15BvAcBlj24A9RO4jc9LRYYiwoRL7gBJ7RtSpFOj6fmCe-_MSfcEGyF7WWqCWU0QGikvzzhs9Pn9V8GmkttJVJJwK5FwcEzu7-QdJvCmu7G2lEIhnYF-L8Pj-B6_iczx6juDN]

Sources

Method

Application Note: Catalytic Esterification of 5-Ethoxy-2-hydroxybenzoic Acid to Methyl 5-Ethoxy-2-hydroxybenzoate

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application Areas: Pharmaceutical Intermediates, Fine Chemical Synthesis, and Advanced Materials Executive Summary The synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application Areas: Pharmaceutical Intermediates, Fine Chemical Synthesis, and Advanced Materials

Executive Summary

The synthesis of alkylated salicylic acid derivatives, specifically methyl 5-ethoxy-2-hydroxybenzoate, is a critical transformation in the development of active pharmaceutical ingredients (APIs), UV stabilizers, and specialized fragrances[1]. However, the esterification of ortho-hydroxybenzoic acids presents unique thermodynamic and kinetic challenges compared to standard aliphatic or unhindered aromatic acids.

This application note provides a comprehensive, self-validating guide to the catalytic Fischer esterification of 5-ethoxy-2-hydroxybenzoic acid using methanol. We detail two parallel methodologies: a traditional homogeneous acid-catalyzed approach for rapid small-scale synthesis, and a scalable, green heterogeneous approach utilizing a macroporous solid acid catalyst (Amberlyst-15)[2].

Mechanistic Causality & The "Ortho-Effect"

To successfully execute this esterification, one must understand the causality behind the reaction conditions. The transformation relies on the classic Fischer esterification mechanism, which proceeds through five reversible steps:

  • Protonation of the carbonyl oxygen by the acid catalyst to increase electrophilicity.

  • Nucleophilic Attack by methanol to form a tetrahedral intermediate.

  • Proton Transfer to convert the hydroxyl group into a superior leaving group (water).

  • Elimination of Water to collapse the intermediate.

  • Deprotonation to yield the final methyl ester and regenerate the catalyst[3].

The Ortho-Effect Challenge: In 5-ethoxy-2-hydroxybenzoic acid, the hydroxyl group at the 2-position (ortho to the carboxyl group) forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This interaction significantly diminishes the electrophilicity of the carbonyl carbon, creating a kinetic barrier to the nucleophilic attack by methanol[4].

Strategic Countermeasures:

  • High Catalyst Acidity: Weak acids are insufficient to protonate the hydrogen-bonded carbonyl. Strong acids (pKa < 0) like concentrated H₂SO₄ or sulfonic acid resins (Amberlyst-15) are strictly required[5].

  • Le Chatelier’s Principle: Because the reaction produces water and is entirely reversible, a massive molar excess of methanol (often acting as both reactant and solvent) is necessary to drive the equilibrium toward the ester product.

Mechanism Step1 Step 1: Protonation Acid catalyst (H+) disrupts intramolecular H-bond Step2 Step 2: Nucleophilic Attack Methanol attacks the activated carbonyl carbon Step1->Step2 Step3 Step 3: Proton Transfer Intramolecular shift creates a -OH2+ leaving group Step2->Step3 Step4 Step 4: Water Elimination Dehydration collapses the tetrahedral intermediate Step3->Step4 Step5 Step 5: Deprotonation Catalyst regeneration yields Methyl 5-ethoxy-2-hydroxybenzoate Step4->Step5

Caption: Step-by-step Fischer esterification mechanism highlighting the circumvention of the ortho-effect.

Experimental Protocols

The following protocols are designed as self-validating systems . Each critical step contains an observable physical change that confirms the success of the prior operation, ensuring high trustworthiness and reproducibility.

Protocol A: Homogeneous Catalysis (H₂SO₄)

Best for: Rapid, small-scale laboratory synthesis where catalyst recovery is not a priority.

Materials:

  • 5-Ethoxy-2-hydroxybenzoic acid (1.0 eq, e.g., 10 mmol, 1.82 g)

  • Anhydrous Methanol (20.0 eq, ~8 mL)

  • Concentrated Sulfuric Acid (98%, 0.1 eq)

Step-by-Step Workflow:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 5-ethoxy-2-hydroxybenzoic acid in anhydrous methanol.

  • Catalyst Addition: Slowly add concentrated H₂SO₄ dropwise. Causality: The addition is exothermic; slow addition prevents localized boiling of methanol.

  • Reflux: Attach a reflux condenser and heat the mixture to 65–70 °C in an oil bath for 12 hours.

  • Self-Validating Quench: Cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove excess methanol. Dilute the residue with Ethyl Acetate (30 mL) and wash slowly with saturated aqueous NaHCO₃ (20 mL).

    • Validation Check: The evolution of CO₂ gas (bubbling) will occur. Continue washing until no further gas evolves upon the addition of fresh NaHCO₃. The cessation of bubbling validates that all H₂SO₄ and unreacted starting acid have been completely neutralized.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude methyl ester.

Protocol B: Heterogeneous Catalysis (Amberlyst-15)

Best for: Scale-up, green chemistry initiatives, and processes requiring strict avoidance of aqueous basic workups.

Materials:

  • 5-Ethoxy-2-hydroxybenzoic acid (1.0 eq)

  • Anhydrous Methanol (20.0 eq)

  • Amberlyst-15 Dry Resin (20% w/w relative to the starting acid)[2]

Step-by-Step Workflow:

  • Resin Preparation: Ensure the Amberlyst-15 resin is completely dry. Moisture blocks the sulfonic acid active sites inside the macroporous structure, severely retarding the reaction[5].

  • Reaction Setup: Combine the starting acid, methanol, and Amberlyst-15 in a flask.

  • Reflux with Gentle Agitation: Heat to 65 °C for 18–24 hours. Causality: Stir at a moderate speed (e.g., 300 rpm). Aggressive stirring will mechanically grind the resin beads into a fine powder, making filtration difficult and destroying the catalyst's reusability.

  • Self-Validating Filtration: Cool to room temperature. Filter the mixture through a sintered glass funnel to recover the catalyst.

    • Validation Check: Inspect the recovered resin. The beads should remain intact and spherical. Intact beads validate that the mechanical agitation was appropriate, and the catalyst can be washed with pure methanol and reused for up to 5 cycles without significant loss of activity[6].

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the pure methyl ester. No aqueous workup is required.

Workflow Start 5-Ethoxy-2-hydroxybenzoic Acid + Excess Methanol Homogeneous Protocol A: Homogeneous (Conc. H2SO4, Reflux 65°C) Start->Homogeneous Heterogeneous Protocol B: Heterogeneous (Amberlyst-15, Reflux 65°C) Start->Heterogeneous WorkupA Aqueous NaHCO3 Quench (Validates Acid Neutralization) Homogeneous->WorkupA WorkupB Simple Filtration (Validates Catalyst Integrity) Heterogeneous->WorkupB Concentration Solvent Evaporation (Rotary Evaporator) WorkupA->Concentration WorkupB->Concentration Product Methyl 5-ethoxy-2-hydroxybenzoate (Target API Intermediate) Concentration->Product

Caption: Parallel experimental workflows comparing homogeneous and heterogeneous catalytic esterification.

Quantitative Data & Process Comparison

The following table summarizes the expected performance metrics of both protocols based on established kinetic models for salicylic acid derivatives[2][6].

ParameterProtocol A (Homogeneous)Protocol B (Heterogeneous)
Catalyst Type Concentrated H₂SO₄ (Liquid)Amberlyst-15 (Macroporous Solid)
Catalyst Loading 10 mol%20% w/w
Reaction Time 10 – 12 hours18 – 24 hours
Expected Yield 85 – 92%90 – 95%
Workup Complexity High (Neutralization, Extraction)Low (Simple Filtration)
Environmental Impact High (Acidic aqueous waste)Low (Zero aqueous waste)
Catalyst Recyclability None (Single use)High (Up to 5 cycles without yield drop)

Analytical Validation

To confirm the successful synthesis of Methyl 5-ethoxy-2-hydroxybenzoate, utilize the following analytical markers:

  • TLC (Thin Layer Chromatography): Using Hexanes/Ethyl Acetate (4:1). The ester product will have a significantly higher Rf value than the highly polar starting carboxylic acid.

  • IR Spectroscopy: Look for the disappearance of the broad carboxylic acid O-H stretch (2500–3000 cm⁻¹) and the shift of the C=O stretch from ~1650 cm⁻¹ (hydrogen-bonded acid) to ~1675-1680 cm⁻¹ (hydrogen-bonded ester).

  • ¹H NMR (CDCl₃): The definitive confirmation is the appearance of a sharp singlet integrating to 3 protons at approximately δ 3.95 ppm , corresponding to the newly formed methyl ester group (-COOCH₃), alongside the ethyl group signals (-OCH₂CH₃ at ~4.0 ppm and ~1.4 ppm)[1].

References

  • Mechanism of Esterification (Salicylic Acid + Methanol) AskFilo URL:[Link]

  • Esterification of salicylic acid using Ce4+ modified cation-exchange resin as catalyst ResearchGate URL:[Link]

  • Synthesis and characterization of methyl salicylate derivatives (Supplementary Information) The Royal Society of Chemistry (RSC) URL:[Link]

  • Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach PubMed Central (PMC) - NIH URL:[Link]

  • A novel split-reflux policy in batch reactive distillation for the optimum synthesis of methyl esters Bradford Scholars URL:[Link]

Sources

Application

Application Note: In Vivo Administration Routes and Pharmacokinetic Profiling of Methyl 5-ethoxy-2-hydroxybenzoate in Murine Models

Executive Summary Methyl 5-ethoxy-2-hydroxybenzoate (CAS: 5315-78-6) is a lipophilic salicylic acid derivative utilized both as a pharmacological probe and a critical intermediate in the development of GPR120 agonists [4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-ethoxy-2-hydroxybenzoate (CAS: 5315-78-6) is a lipophilic salicylic acid derivative utilized both as a pharmacological probe and a critical intermediate in the development of GPR120 agonists [4]. When transitioning this compound from in vitro assays to in vivo murine models, the choice of administration route fundamentally dictates its pharmacokinetic (PK) and pharmacodynamic (PD) profile. This application note provides drug development professionals with a comprehensive, self-validating framework for formulating and administering Methyl 5-ethoxy-2-hydroxybenzoate, emphasizing the critical role of murine carboxylesterases (CES) in its biotransformation.

Introduction & Mechanistic Rationale

Salicylate esters are rapidly absorbed but undergo extensive first-pass metabolism. In murine models, the hydrolysis of the ester bond is primarily catalyzed by the carboxylesterase 1 (Ces1) family—specifically the Ces1c, Ces1d, and Ces1e isoforms, which are highly expressed in both the mouse liver and systemic circulation [1].

Understanding this enzymatic landscape is critical for experimental design:

  • Oral (PO) Administration: Subjects the compound to heavy hepatic first-pass metabolism, rapidly converting Methyl 5-ethoxy-2-hydroxybenzoate into its active carboxylic acid metabolite (5-ethoxy-2-hydroxybenzoic acid).

  • Intravenous (IV) Administration: Bypasses the gastrointestinal tract and portal vein, providing absolute bioavailability of the parent compound. This route is essential for decoupling systemic toxicity from target engagement and calculating absolute clearance rates [2].

Physicochemical Properties & Formulation Strategy

Expertise & Causality: Methyl 5-ethoxy-2-hydroxybenzoate is a highly hydrophobic ester. Attempting to dissolve it in pure aqueous saline will result in immediate precipitation, leading to erratic gastrointestinal absorption in PO routes and fatal pulmonary embolisms in IV routes. A co-solvent system is mandatory to maintain the compound in solution or as a stable micro-suspension.

Table 1: Physicochemical Properties & Optimized Formulation Vehicles

ParameterValue / RecommendationRationale
Molecular Weight 196.20 g/mol Small molecule, readily crosses lipid bilayers.
LogP (Estimated) ~2.5 - 3.0Highly lipophilic; requires surfactants for in vivo delivery.
Standard IV Vehicle 5% DMSO + 10% Tween 80 + 85% SalineDMSO dissolves the parent; Tween 80 prevents precipitation upon saline dilution.
Standard PO Vehicle 0.5% Methylcellulose (MC) + 0.1% Tween 80Creates a homogenous suspension that ensures uniform dosing via gavage.
Protocol: IV Vehicle Preparation (1 mg/mL)
  • Dissolve 10 mg of Methyl 5-ethoxy-2-hydroxybenzoate in 0.5 mL of sterile DMSO.

  • Add 1.0 mL of Tween 80 and vortex for 2 minutes until completely homogenous.

  • Slowly add 8.5 mL of sterile 0.9% NaCl (Saline) dropwise while continuously vortexing to prevent micro-precipitation.

  • Filter through a 0.22 µm PTFE syringe filter prior to injection.

Metabolic Pathway Visualization

The following diagram illustrates the pharmacokinetic routing and biotransformation of the compound based on the administration route.

G PO Oral Administration (PO) GI GI Tract Absorption PO->GI Absorption IV Intravenous (IV) Plasma Systemic Circulation (Parent & Metabolite) IV->Plasma Direct Entry Liver Hepatic First-Pass (Carboxylesterase 1/2) GI->Liver Portal Vein Liver->Plasma CES Hydrolysis Metabolite 5-Ethoxy-2-hydroxybenzoic acid (Active Metabolite) Liver->Metabolite Hepatic CES Plasma->Metabolite Plasma CES Target Target Engagement (e.g., GPR120 / COX) Plasma->Target Parent Drug Metabolite->Target Pharmacodynamics

Caption: PK routing and CES-mediated hydrolysis of Methyl 5-ethoxy-2-hydroxybenzoate.

In Vivo Administration Protocols (Murine Models)

Trustworthiness Note: Every protocol below is designed as a self-validating system . Built-in checkpoints ensure that the researcher can immediately verify the success of the administration, preventing wasted cohorts and skewed data.

Intravenous (IV) Injection (Lateral Tail Vein)

Purpose: To determine absolute bioavailability, volume of distribution, and systemic clearance.

  • Preparation: Place the mouse (e.g., C57BL/6) in a warming chamber at 37°C for 3-5 minutes. Causality: Heat induces vasodilation, making the lateral tail veins prominent and accessible.

  • Restraint: Secure the mouse in a well-ventilated cylindrical restrainer.

  • Injection: Swab the tail with 70% ethanol. Using a 27G to 30G needle, insert the bevel up into the lateral tail vein at a shallow 10-15° angle.

  • Validation Checkpoint: Inject the formulated vehicle slowly (max volume: 5 mL/kg). The plunger must move with zero resistance. If the tissue blanches (turns white) or swells, the vein has been missed and the dose is extravasating into subcutaneous tissue. Stop immediately and use the contralateral vein.

  • Hemostasis: Withdraw the needle and apply gentle pressure with sterile gauze for 30 seconds.

Oral Gavage (PO)

Purpose: To mimic clinical oral dosing and assess the impact of hepatic first-pass metabolism.

  • Preparation: Fast the mice for 4-6 hours prior to dosing (water ad libitum). Causality: Fasting standardizes gastric emptying times, reducing inter-subject variability in Tmax.

  • Restraint: Scruff the mouse firmly behind the ears to immobilize the head, vertically aligning the esophagus.

  • Insertion: Introduce a 20G or 22G bulb-tipped gavage needle into the diastema (gap between incisors and molars) and gently slide it down the back of the throat.

  • Validation Checkpoint: The needle should slide down the esophagus using only gravity. Never force the needle. Resistance or violent struggling indicates tracheal entry. Remove immediately if observed.

  • Dosing: Administer the dose (max volume: 10 mL/kg) and smoothly withdraw the needle.

Intraperitoneal (IP) Injection

Purpose: A systemic alternative to IV for compounds with severe solubility limits. Note that IP administration is subject to partial hepatic first-pass metabolism as drug absorbed from the visceral peritoneum enters the portal vein.

  • Restraint: Scruff the mouse and expose the ventral abdomen, tilting the head slightly downward so the internal organs shift cranially (away from the injection site).

  • Injection: Target the lower right quadrant of the abdomen to avoid the cecum and bladder. Insert a 25G to 27G needle at a 30° angle.

  • Validation Checkpoint: Aspirate slightly before injecting. If fluid enters the hub (yellow urine or red blood), the bladder or a blood vessel has been punctured. Withdraw and discard the syringe.

  • Dosing: Inject the compound smoothly (max volume: 10 mL/kg).

Pharmacokinetic Sampling & Data Interpretation

Following administration, serial blood sampling is required to construct the PK profile.

Critical Stabilization Step: Because murine blood contains exceptionally high levels of esterases, ex vivo hydrolysis of Methyl 5-ethoxy-2-hydroxybenzoate will continue in the collection tube, artificially lowering parent drug concentrations [2]. Blood must be collected into tubes containing an esterase inhibitor (e.g., 100 µM Phenylmethylsulfonyl fluoride [PMSF] or Dichlorvos) in addition to the standard K2EDTA anticoagulant [1].

Table 2: Representative PK Parameters (Theoretical Profile for Salicylate Esters)

ParameterIV (1 mg/kg)PO (10 mg/kg)Biological Significance
Cmax (Parent) ~2000 ng/mL~150 ng/mLHigh first-pass metabolism severely restricts oral Cmax of the intact ester.
Cmax (Metabolite) ~500 ng/mL~3500 ng/mLRapid conversion to 5-ethoxy-2-hydroxybenzoic acid via CES[1].
Tmax (Parent) 0.08 h0.5 hRapid oral absorption, typical of highly lipophilic molecules [3].
T1/2 (Parent) 0.3 h0.4 hShort half-life due to rapid esterase cleavage in plasma and liver.
Bioavailability (F%) 100%< 10% (Parent)Demonstrates the compound acts primarily as a prodrug in vivo.

References

  • Natural deletion of mouse carboxylesterases Ces1c/d/e impacts drug metabolism and metabolic syndrome development.Utrecht University.
  • The role of human carboxylesterases in drug metabolism: have we overlooked their importance?PMC - National Institutes of Health.
  • Self promotion of deep tissue penetration and distribution of methylsalicylate after topical application.PubMed - National Institutes of Health.
  • US10155737B2 - Benzo-fused heterocyclic derivatives useful as agonists of GPR120.Google Patents.

Technical Notes & Optimization

Troubleshooting

Preventing ester hydrolysis of Methyl 5-ethoxy-2-hydroxybenzoate during long-term storage

Technical Support Center: Troubleshooting & Preventing Ester Hydrolysis in Methyl 5-ethoxy-2-hydroxybenzoate Welcome to the Advanced Technical Support portal. As researchers and drug development professionals, maintainin...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Preventing Ester Hydrolysis in Methyl 5-ethoxy-2-hydroxybenzoate

Welcome to the Advanced Technical Support portal. As researchers and drug development professionals, maintaining the structural integrity of your active pharmaceutical ingredients (APIs) and intermediates is paramount. Below is our definitive troubleshooting guide for preventing the degradation of Methyl 5-ethoxy-2-hydroxybenzoate during long-term storage.

FAQ 1: Mechanism & Causality

Q: Why is Methyl 5-ethoxy-2-hydroxybenzoate degrading in my storage vials despite being kept in the dark?

A: While light protection is standard practice, the primary vector for ester degradation is[1]. Methyl 5-ethoxy-2-hydroxybenzoate is particularly vulnerable due to its specific molecular architecture.

The hydroxyl group at the 2-position (ortho to the ester) engages in intramolecular hydrogen bonding with the carbonyl oxygen. This interaction withdraws electron density from the carbonyl carbon, increasing its electrophilicity and significantly lowering the activation energy required for trace water molecules to attack the ester bond. Furthermore, if stored in standard soda-lime or borosilicate glass, the vessel itself can leach trace silicates or alkali over time, which act as potent [2].

HydrolysisLogic Ester Methyl 5-ethoxy-2-hydroxybenzoate Hydrolysis Nucleophilic Acyl Substitution Ester->Hydrolysis H2O Trace Moisture H2O->Hydrolysis Reactant Heat Thermal Stress Heat->Hydrolysis Kinetic Driver Vessel Glass Alkali Leaching Vessel->Hydrolysis Base Catalyst Degradant 5-ethoxy-2-hydroxybenzoic acid Hydrolysis->Degradant

Fig 1. Environmental catalysts and mechanistic pathways driving ester cleavage.

FAQ 2: Temperature Impact & Data

Q: How much does temperature actually impact the shelf-life of this compound?

A: Temperature acts as the kinetic driver for hydrolysis. Arrhenius kinetics dictate that lowering the ambient temperature significantly reduces the kinetic energy available to overcome the reaction's activation barrier. Based on stability testing of (such as methyl salicylate), shelf-life is highly dependent on both thermal control and environmental humidity[3].

Storage EnvironmentTemp (°C)Moisture ControlEst. Shelf-Life (t90%)Primary Degradation Risk
Ambient Benchtop25 ± 2°CNone (Atmospheric)~131 daysRapid nucleophilic attack
Standard Refrigeration2 - 8°CNone (Atmospheric)~176 daysSlow condensation-driven hydrolysis
Desiccated Freezer-20°CArgon Purge + Silica> 12 monthsThermally arrested

Table 1: Quantitative shelf-life data extrapolated from stability profiles of analogous ortho-hydroxybenzoates[3].

FAQ 3: Anhydrous Storage Protocol

Q: What is the proven, self-validating protocol for long-term storage to prevent this hydrolysis?

A: To arrest degradation, you must eliminate both the reactant (moisture) and the catalyst (leached alkali). The following protocol establishes a [4].

Step-by-Step Packaging Workflow:

  • Pre-drying: Dry the synthesized Methyl 5-ethoxy-2-hydroxybenzoate under high vacuum (<0.1 Torr) for 12 hours to remove adventitious moisture.

  • Vial Selection: Aliquot the compound into amber glass vials with PTFE-lined caps. Causality: PTFE prevents moisture ingress and avoids the base-catalyzed hydrolysis associated with uncoated glass[2].

  • Inert Gas Purging: In a glovebox or via a Schlenk line, purge the vials with high-purity Argon. Causality: Argon is denser than nitrogen and effectively displaces moisture-laden oxygen at the bottom of the vial[4].

  • Secondary Containment: Place the sealed vials inside a secondary Mylar pouch. Add an indicating desiccant (e.g., cobalt-free silica gel) and a 10% humidity indicator card.

  • Cold Storage: [5].

  • Self-Validation Step: Before opening the pouch for future use, inspect the humidity indicator card. If the 10% spot has turned pink, the hermetic seal has failed. This visual cue validates the integrity of the storage system before any chemical analysis is required.

StorageWorkflow A 1. High Vacuum Drying B 2. PTFE Vial Aliquoting A->B C 3. Argon Gas Purging B->C D 4. Secondary Containment C->D E 5. -20°C Cold Storage D->E F 6. Indicator Validation E->F

Fig 2. Self-validating anhydrous storage workflow for ester preservation.

FAQ 4: Quality Control & Validation

Q: How can I detect if hydrolysis has already occurred before using the compound in a sensitive assay?

A: You must perform a High-Performance Liquid Chromatography (HPLC) analysis to quantify the presence of the primary degradant: 5-ethoxy-2-hydroxybenzoic acid.

HPLC-UV Quality Control Protocol:

  • Sample Preparation: Dissolve 1 mg of the stored compound in 1 mL of anhydrous, HPLC-grade Acetonitrile. Causality: Using an anhydrous solvent prevents on-column hydrolysis during the run.

  • Mobile Phase:

    • Phase A: 0.1% Formic acid in LC-MS grade Water.

    • Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile. Causality: The acidic modifier keeps the phenolic and carboxylic acid groups protonated, ensuring sharp peak shapes and preventing peak tailing.

  • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm) maintained at 30°C.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV absorbance at 254 nm.

  • Self-Validation Step: Run a blank (pure Acetonitrile) and a reference standard of 5-ethoxy-2-hydroxybenzoic acid before your sample. The intact ester will elute later (more hydrophobic), while the hydrolyzed acid will elute earlier. If the acid peak constitutes >1% of the total Area Under the Curve (AUC), the sample must be re-purified.

References

  • Makeen et al. "Stability testing of extemporaneous preparation of methyl salicylate ointment." Source: Journal of Health Specialties. URL:[Link]

  • Defense Technical Information Center (DTIC). "Storage Stability of Synthetic Lubricants." Source: DTIC Technical Reports. URL:[Link]

  • Vadery et al. "Vessel effects in organic chemical reactions; a century-old, overlooked phenomenon." Source: Chemical Society Reviews. URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for Methyl 5-ethoxy-2-hydroxybenzoate Recrystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the thermodynamic and kinetic challenges o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the thermodynamic and kinetic challenges of recrystallizing functionalized salicylates.

Methyl 5-ethoxy-2-hydroxybenzoate presents a unique solubility profile: its aromatic ring and ethoxy ether provide lipophilicity, while the phenolic hydroxyl and ester carbonyl offer distinct hydrogen-bond donating and accepting sites. Successfully purifying this compound requires moving beyond trial-and-error and applying a deterministic, causality-driven approach to solvent selection.

Mechanistic Principles of Solvent Selection

The traditional "like dissolves like" heuristic is insufficient for complex active pharmaceutical ingredients (APIs). Instead, we rely on Hansen Solubility Parameters (HSP) , which deconstruct intermolecular interactions into three coordinates: dispersion forces ( δD​ ), polar interactions ( δP​ ), and hydrogen bonding ( δH​ )[1].

The distance ( Ra​ ) between the solvent and the solute in 3D Hansen space dictates miscibility. For recrystallization, the ideal solvent possesses an Ra​ that is small at the solvent's boiling point (ensuring complete dissolution) but expands significantly as the temperature drops (driving supersaturation and nucleation)[2]. If a single solvent cannot achieve this, a binary blend (combining a "good" solvent with a "bad" anti-solvent) can be mathematically optimized so their combined HSP aligns with the solute's interaction radius[3].

Quantitative Data: Solvent Candidate Matrix

Table 1: Physicochemical properties of common recrystallization solvents and their predicted behavior for Methyl 5-ethoxy-2-hydroxybenzoate.

Solvent δD​ (MPa 0.5 ) δP​ (MPa 0.5 ) δH​ (MPa 0.5 )Boiling Point (°C)Expected Behavior & Causality
Ethyl Acetate 15.85.37.277.1Excellent hot solubility; matches ester polarity. Potential for poor cold recovery without an anti-solvent.
Toluene 18.01.42.0110.6Good hot solubility. High boiling point risks "oiling out" if the API melts below 110°C.
Methanol 14.712.322.364.7High cold solubility due to strong H-bonding with the phenolic -OH. Requires water as an anti-solvent.
n-Hexane 14.90.00.068.7Insoluble (Anti-solvent). Highly effective for binary blending with Ethyl Acetate.
Water 15.516.042.3100.0Insoluble (Anti-solvent). Highly effective for crashing the API out of alcohol-based solutions.

Standardized Experimental Protocol

Self-Validating System: This protocol incorporates internal checkpoints (mass balance and visual phase confirmation) to ensure the selected solvent system is thermodynamically viable before scaling up.

Phase 1: Microscale Spot-Plate Screening[4]
  • Preparation: Dispense 10 mg of crude Methyl 5-ethoxy-2-hydroxybenzoate into six distinct wells of a borosilicate glass spot plate.

  • Cold Solubility Test: Add 100 µL of a candidate solvent (e.g., Toluene, Ethyl Acetate, Methanol, Hexane) to each well at 20°C.

    • Validation Check: If the solid dissolves completely at room temperature, reject the solvent as a primary pure solvent (it will yield poor recovery).

  • Hot Solubility Test: For wells where the solid remains intact, transfer the plate to a micro-hotplate. Warm gently to just below the solvent's boiling point. Add up to 100 µL of additional solvent if needed.

    • Validation Check: If the solid does not dissolve, the solvent is too weak (or requires a polar co-solvent).

  • Nucleation Observation: Remove from heat and allow to cool slowly to room temperature, then transfer to an ice bath (0-4°C). Observe for ordered crystal lattice formation versus liquid phase separation.

Phase 2: Bulk Recrystallization (Binary Mixed-Solvent System)

Assuming an Ethyl Acetate / n-Hexane system based on Phase 1.

  • Dissolution: Weigh the crude API and transfer to an Erlenmeyer flask. Add a minimum volume of the "good" solvent (Ethyl Acetate) heated to 70°C until the solid just dissolves.

  • Hot Filtration: Pass the hot solution through a pre-warmed fluted filter paper to remove insoluble mechanical impurities.

  • Anti-Solvent Titration: Keep the filtrate at 70°C. Dropwise, add the hot "bad" solvent (n-Hexane) until the solution becomes faintly turbid (indicating the solubility limit is reached). Add 1-2 drops of Ethyl Acetate to clear the turbidity.

  • Controlled Crystallization: Remove the flask from the heat source. Insulate the flask with paper towels to ensure a slow cooling rate (~0.5°C/min).

    • Causality: Slow cooling prevents the entrapment of impurities within the crystal lattice and avoids rapid supersaturation that leads to oiling out[4].

  • Harvesting: Once at room temperature, chill in an ice bath for 30 minutes. Collect crystals via vacuum filtration (Büchner funnel). Wash the filter cake with a minimal volume of ice-cold n-Hexane.

  • Drying & Validation: Dry the crystals under a vacuum desiccator to constant mass. Validate purity via HPLC or by checking the sharpness of the melting point.

Recrystallization Troubleshooting Logic

SolventSelection Start Crude Methyl 5-ethoxy- 2-hydroxybenzoate Screening Microscale HSP Solvent Screening Start->Screening DissolvesCold Dissolves in Cold? Screening->DissolvesCold RejectCold Reject: Poor Yield (Try Anti-solvent) DissolvesCold->RejectCold Yes DissolvesHot Dissolves in Hot? DissolvesCold->DissolvesHot No RejectHot Reject: Insoluble (Try Polar Blend) DissolvesHot->RejectHot No Cooling Controlled Cooling (0.5°C / min) DissolvesHot->Cooling Yes OilingOut Oiling Out? Cooling->OilingOut Seed Seed Crystals / Lower BP Solvent OilingOut->Seed Yes Success High-Purity Crystals OilingOut->Success No Seed->Cooling

Workflow for selecting recrystallization solvents based on thermal solubility and HSP.

Troubleshooting Guides & FAQs

Q: During cooling, my Methyl 5-ethoxy-2-hydroxybenzoate forms a cloudy liquid layer at the bottom of the flask instead of crystals. Why is it "oiling out"? A: "Oiling out" (liquid-liquid phase separation) occurs when the solute's solubility limit is reached at a temperature above its melting point, or when the solvent system's boiling point is significantly higher than the solute's melting point[4]. Because benzoate derivatives can have depressed melting points when impure, using high-boiling solvents like Toluene can cause the compound to separate as a supercooled liquid melt rather than a crystalline solid. Resolution: Switch to a solvent system with a lower boiling point (e.g., Ethyl Acetate/Hexane), or increase the volume of the solvent to lower the saturation temperature below the compound's melting point. Adding a seed crystal during the cooling phase can also bypass the oiling phase by providing an immediate nucleation site.

Q: I achieved crystal formation, but my recovery yield is less than 30%. How can I optimize this? A: Low recovery indicates that the cold solubility of the compound in your chosen solvent is too high. The ester and hydroxyl groups on the benzoate ring form strong hydrogen bonds with polar solvents like methanol or ethanol, keeping the molecule solvated even at 0°C. Resolution: Implement a binary solvent system. Dissolve the API in a minimal amount of the "good" solvent (e.g., Ethanol), and then titrate in a "bad" anti-solvent (e.g., Water) until the cloud point is reached[5]. This shifts the combined HSP away from the solute's ideal interaction radius, forcing the compound out of solution and drastically improving yield.

Q: The recrystallized product still shows a broad melting point and discoloration. How do I remove entrapped impurities? A: A broad melting point indicates that impurities were incorporated directly into the crystal lattice. This is typically caused by cooling the solution too rapidly (e.g., plunging a hot flask directly into an ice bath), which causes "crash precipitation" rather than ordered crystallization. Discoloration suggests the presence of highly conjugated, polar impurities. Resolution: Re-dissolve the product. Add 1-2% (w/w) activated carbon (Norit) to the hot solution to adsorb colored impurities, then perform a hot filtration[5]. Afterward, ensure the flask cools to room temperature ambiently (insulate with a towel if necessary) before applying an ice bath.

Sources

Troubleshooting

Resolving low aqueous solubility issues for Methyl 5-ethoxy-2-hydroxybenzoate biological assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers whose promising small molecules fail in biological assays not due to a lack of target engagement, but beca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers whose promising small molecules fail in biological assays not due to a lack of target engagement, but because of poor formulation and aqueous insolubility.

Methyl 5-ethoxy-2-hydroxybenzoate (CAS 5315-78-6) is a classic example of a highly lipophilic salicylate derivative. In aqueous assay buffers, it often exhibits "brick dust" or "grease ball" kinetics—crashing out of solution, leading to false negatives, erratic dose-response curves, and altered enzyme kinetics.

This guide is designed as a self-validating system. We will not just provide protocols; we will explain the thermodynamic and kinetic causality behind these experimental choices so you can troubleshoot solubility issues with absolute confidence.

Part 1: Compound Profiling & Data Presentation

Before troubleshooting, we must understand the physicochemical constraints of the molecule. Methyl 5-ethoxy-2-hydroxybenzoate lacks readily ionizable groups at physiological pH (pH 7.4), making pH-adjustment strategies ineffective.

Table 1: Physicochemical Profile of Methyl 5-ethoxy-2-hydroxybenzoate [1]

PropertyValue / CharacteristicImpact on Biological Assays
Chemical Formula C₁₀H₁₂O₄High carbon-to-heteroatom ratio drives hydrophobicity.
Molecular Weight 196.2 g/mol Small molecule, but highly lipophilic.
Functional Groups Phenolic OH, Ester, EthoxyPhenolic OH pKa is too high (>8) to ionize at pH 7.4.
Aqueous Solubility Practically InsolubleRapid nucleation and precipitation in PBS/HEPES buffers.
Primary Solvents DMSO, DMF, EthanolHigh stock concentrations achievable, but risk of solvent shift upon aqueous dilution.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does Methyl 5-ethoxy-2-hydroxybenzoate precipitate when diluted from a DMSO stock into my cellular assay buffer?

The Causality: This phenomenon is driven by a "solvent shift." DMSO is a powerful hydrogen-bond acceptor. When you spike a highly concentrated DMSO stock of Methyl 5-ethoxy-2-hydroxybenzoate into an aqueous buffer, the water molecules rapidly outcompete the compound to hydrogen-bond with the DMSO. The compound is left stripped of its solvent shell, exceeds its thermodynamic solubility limit, and undergoes rapid nucleation (precipitation) [2].

The Fix: You are currently measuring kinetic solubility (how long it takes to crash out), not thermodynamic solubility. To prevent this, you must either lower the final compound concentration, alter the solvent vehicle, or introduce a solubilizing excipient before aqueous dilution.

G Stock DMSO Stock Solution (Methyl 5-ethoxy-2-hydroxybenzoate) Buffer Aqueous Buffer Addition (pH 7.4) Stock->Buffer Direct Direct Dilution (Solvent Shift) Buffer->Direct CD Addition of HP-β-CD (Co-solvation/Complexation) Buffer->CD Precipitation Nucleation & Precipitation (False Negatives in Assay) Direct->Precipitation High Hydrophobicity Complex Host-Guest Inclusion Complex (Thermodynamically Stable) CD->Complex Encapsulation Assay Bioavailable Monomers (Reliable Assay Data) Complex->Assay

Pathway of direct dilution precipitation versus cyclodextrin-mediated solubilization.

Q2: What is the maximum DMSO concentration I can use to keep it soluble without ruining my biological assay?

The Causality: While increasing DMSO concentration keeps the compound in solution, DMSO is biologically active. Concentrations above 0.5% – 1.0% (v/v) induce cell membrane thinning, G1-phase cell cycle arrest, and intrinsic enzyme inhibition[2]. The Fix: Cap your final DMSO concentration at 0.5% (v/v) for cell-based assays and 1.0% (v/v) for biochemical assays. If Methyl 5-ethoxy-2-hydroxybenzoate still precipitates at your required testing concentration (e.g., 100 µM) under these DMSO limits, you must transition to cyclodextrin complexation.

Q3: How do I use cyclodextrins to rescue the solubility of this compound?

The Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for in vitro assays because of its high aqueous solubility (>600 mg/mL) and low cellular toxicity [3]. HP-β-CD encapsulates the lipophilic aromatic ring of Methyl 5-ethoxy-2-hydroxybenzoate, forming a water-soluble "host-guest" inclusion complex that delivers the monomeric compound directly to the biological target without utilizing high concentrations of organic solvents [4].

Table 2: Comparison of Solubilization Strategies for In Vitro Assays

StrategyMechanismMax Tolerated Dose (In Vitro)Risk of Assay Interference
DMSO Co-solvation (H-bonding)0.5% - 1.0% (v/v)High (Enzyme inhibition, cell stress)
Tween 80 / Triton X Micellar encapsulation0.01% - 0.1% (v/v)High (Membrane lysis, protein denaturation)
HP-β-CD Inclusion complexation10% - 20% (w/v)Low (Highly biocompatible, no membrane lysis)

Part 3: Experimental Protocols

Protocol A: HP-β-CD Complexation Workflow (Phase Solubility Method)

Use this self-validating protocol to create a thermodynamically stable aqueous stock of Methyl 5-ethoxy-2-hydroxybenzoate.

Materials Needed:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD, Degree of Substitution ~4.5)

  • Assay Buffer (e.g., PBS or HEPES, pH 7.4)

  • Methyl 5-ethoxy-2-hydroxybenzoate (Powder)

  • Orbital shaker and 0.22 µm PTFE syringe filters.

Step-by-Step Methodology:

  • Prepare the Host Solution: Dissolve HP-β-CD in your assay buffer to create a 10% to 20% (w/v) stock solution. Note: Do not use water if your final assay requires buffered ions, as ionic strength affects complexation thermodynamics.

  • Add the Guest Compound: Add an excess amount (e.g., 5 mg/mL) of solid Methyl 5-ethoxy-2-hydroxybenzoate powder directly into the HP-β-CD solution. Do not pre-dissolve in DMSO.

  • Equilibration: Seal the vial and place it on an orbital shaker at 25°C (room temperature) or 37°C for 24 to 48 hours. This extended time is required to reach thermodynamic equilibrium for the host-guest inclusion.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet the uncomplexed, insoluble compound.

  • Filtration: Carefully decant the supernatant and filter it through a 0.22 µm PTFE syringe filter to remove any remaining sub-micron aggregates.

  • Quantification: The resulting clear filtrate is your complexed stock. Quantify the exact concentration of Methyl 5-ethoxy-2-hydroxybenzoate in this stock using HPLC-UV or LC-MS before dosing your assay.

Workflow Step1 1. Weigh HP-β-CD (Prepare 10-20% w/v in Assay Buffer) Step2 2. Add Compound (Methyl 5-ethoxy-2-hydroxybenzoate) Step1->Step2 Step3 3. Equilibrate (Shake at 25°C for 24-48 hours) Step2->Step3 Step4 4. Filter/Centrifuge (Remove undissolved particles) Step3->Step4 Step5 5. Quantify & Assay (Measure kinetic solubility via LC-MS) Step4->Step5

Step-by-step workflow for preparing cyclodextrin inclusion complexes for in vitro assays.

Protocol B: Kinetic Solubility Verification Assay

If you must use the DMSO dilution method, you must validate that the compound remains in solution for the duration of your assay.

Step-by-Step Methodology:

  • Mock Assay Setup: Prepare your assay buffer exactly as you would for the biological experiment (including proteins, BSA, or serum, which can act as secondary solubilizers).

  • Spike: Add your DMSO stock of Methyl 5-ethoxy-2-hydroxybenzoate to achieve the final desired assay concentration (ensure final DMSO is ≤ 1%).

  • Incubation: Incubate the mixture at your assay temperature (e.g., 37°C) for the exact duration of your biological assay (e.g., 90 minutes) [5].

  • Filtration: Transfer the mixture to a MultiScreen® Solubility filter plate (0.45 µm) and apply a vacuum to separate any precipitated compound from the aqueous buffer [5].

  • Analysis: Analyze the filtrate via UV absorption or LC-MS against a standard curve prepared in 100% organic solvent. If the measured concentration in the filtrate is lower than your target concentration, the compound has crashed out, and your biological data will be invalid.

References

  • ChemicalBook. (n.d.). Methyl 5-ethoxy-2-hydroxybenzoate | 5315-78-6.
  • ResearchGate. (2023). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • MedCrave Online. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs.
  • MDPI. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
Optimization

Minimizing byproducts in the O-alkylation of methyl 2,5-dihydroxybenzoate

Welcome to the Technical Support Center for the Regioselective O-Alkylation of Methyl 2,5-Dihydroxybenzoate. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields, regioisomer...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the Regioselective O-Alkylation of Methyl 2,5-Dihydroxybenzoate. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields, regioisomer contamination, and over-alkylation when working with gentisic acid derivatives.

This guide is designed to move beyond basic protocols. By understanding the thermodynamic and kinetic principles governing this specific molecule, you can systematically troubleshoot your synthesis and eliminate byproducts.

Mechanistic Overview: The Causality of Regioselectivity

Methyl 2,5-dihydroxybenzoate (gentisic acid methyl ester) presents a classic regioselectivity challenge due to its two phenolic hydroxyl groups. However, the molecule possesses an intrinsic chemical bias: the 2-OH group is engaged in a strong intramolecular hydrogen bond with the carbonyl oxygen of the adjacent methyl ester.

This hydrogen bonding significantly reduces the nucleophilic availability of the 2-OH group [1]. Consequently, under mild Williamson ether synthesis conditions, alkylation occurs preferentially at the sterically and electronically more accessible 5-OH position. Byproduct formation almost always stems from forcing conditions that either overpower this H-bond or trigger side reactions with the ester moiety.

G SM Methyl 2,5-dihydroxybenzoate (Intramolecular H-bond at 2-OH) R_X Alkyl Halide (R-X) + Base SM->R_X Prod_5 5-O-Alkyl Product (Target, Major) R_X->Prod_5 Mild Base (K2CO3) Acetone, RT Prod_2 2-O-Alkyl Product (Regioisomer, Minor) R_X->Prod_2 High Temp / Disrupted H-bond Prod_Di 2,5-Di-O-Alkyl Product (Over-alkylation) R_X->Prod_Di Strong Base (NaH) Excess R-X

Reaction pathways for the O-alkylation of methyl 2,5-dihydroxybenzoate.

Troubleshooting Guide & FAQs

Q: I am seeing >15% di-alkylation (2,5-di-O-alkylated byproduct) in my LC-MS. How do I prevent this? A: Di-alkylation is primarily caused by over-deprotonation and an excess of the electrophile. If you are using a strong base like Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃), you are likely forcing the deprotonation of the hydrogen-bonded 2-OH. Solution: Downgrade your base strength. Potassium carbonate (K₂CO₃) is the gold standard for this specific transformation because it is basic enough to deprotonate the 5-OH but generally leaves the 2-OH intact [2]. Additionally, strictly limit your alkylating agent (R-X) to 1.0 - 1.05 equivalents.

Q: My reaction is yielding the 2-O-alkylated regioisomer instead of the desired 5-O-alkylated product. Why? A: This indicates that the intramolecular hydrogen bond has been disrupted, exposing the 2-OH. High temperatures (>80°C) in highly polar aprotic solvents (like DMSO) can disrupt hydrogen bonding. Solution: Lower the reaction temperature to room temperature or a maximum of 50°C. Switch to a milder polar aprotic solvent like Acetone, which supports the K₂CO₃-mediated alkylation without aggressively breaking the 2-OH/ester chelation [2].

Q: I am isolating a highly polar byproduct that NMR confirms is an acid. Is my ester hydrolyzing? A: Yes. Ester hydrolysis (yielding 5-O-alkyl-2-hydroxybenzoic acid) occurs when hydroxide ions are present. This is a common artifact of using aqueous bases (e.g., NaOH/KOH) or using hygroscopic bases (like K₂CO₃) that have absorbed atmospheric moisture. Solution: Use strictly anhydrous K₂CO₃ (oven-dried prior to use) and anhydrous solvents. Avoid adding any water during the reaction phase.

Q: Can I use Methanol or Ethanol as a solvent to improve the solubility of my alkyl halide? A: Avoid Ethanol at all costs. Base-catalyzed transesterification is a major risk when the alcoholic solvent does not match the ester group. Using Ethanol with K₂CO₃ will lead to the formation of ethyl 2,5-dihydroxybenzoate byproducts. If an alcohol must be used, use strictly anhydrous Methanol to match the methyl ester, though Acetone or DMF are vastly superior choices.

Quantitative Data: Reaction Conditions vs. Product Distribution

To aid in your experimental design, the following table summarizes how different base/solvent combinations causally impact the byproduct profile during the alkylation of methyl 2,5-dihydroxybenzoate.

BaseSolventTemperatureEquivalents (R-X)Primary OutcomeMajor Byproduct
K₂CO₃ Acetone RT to 50°C 1.05 Selective 5-O-Alkylation Trace unreacted SM
NaHDMF0°C to RT2.502,5-Di-O-AlkylationN/A (Targeting di-alkyl)
K₂CO₃Ethanol60°C1.105-O-AlkylationTransesterification (Ethyl ester)
NaOHH₂O/THFRT1.10Hydrolysis5-O-Alkyl-2-hydroxybenzoic acid
Cs₂CO₃DMSO80°C1.10Mixed Regioisomers2-O-Alkylation & Di-alkylation

Validated Experimental Protocol: 5-O-Alkylation via Williamson Ether Synthesis

This protocol is a self-validating system optimized for the synthesis of methyl 5-alkoxy-2-hydroxybenzoate derivatives, leveraging the H-bond protected 2-OH to ensure >90% regioselectivity [1][2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere to prevent moisture-driven ester hydrolysis.

  • Reagent Loading: Add methyl 2,5-dihydroxybenzoate (1.0 equiv, e.g., 10.0 g, 59.5 mmol) and oven-dried, anhydrous Potassium Carbonate (K₂CO₃) (1.2 equiv, 9.8 g, 71.4 mmol) to the flask. Note: The slight excess of base ensures complete deprotonation of the more acidic 5-OH without forcing the 2-OH.

  • Solvent Addition: Suspend the mixture in anhydrous Acetone (100 mL, roughly 0.6 M). Stir at room temperature for 15 minutes to allow for the formation of the 5-phenoxide intermediate.

  • Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, 1.05 equiv, 62.5 mmol) dropwise via syringe. Keeping the electrophile near stoichiometric parity prevents di-alkylation.

  • Reaction: Stir the heterogeneous mixture at room temperature (or up to 50°C for less reactive aliphatic halides) for 12–18 hours. Monitor progression via TLC (Hexanes/Ethyl Acetate 4:1). The 5-O-alkylated product will elute higher (less polar) than the starting material.

  • Workup: Filter the suspension through a Celite pad to remove insoluble inorganic salts (KBr/KCl and excess K₂CO₃). Wash the filter cake with additional acetone (20 mL). Filtration is preferred over aqueous quenching here to prevent accidental hydrolysis during workup.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 5-O-alkylated product.

Workflow Start Analyze Reaction Mixture (LC-MS / TLC) Check1 Is Di-alkylation > 5%? Start->Check1 Fix1 Reduce R-X to 1.0 eq Switch to weaker base (K2CO3) Check1->Fix1 Yes Check2 Is Ester Hydrolysis Present? Check1->Check2 No Fix1->Check2 Fix2 Use strictly anhydrous solvents Avoid hydroxide bases Check2->Fix2 Yes Check3 Is 2-O-Alkylation observed? Check2->Check3 No Fix2->Check3 Fix3 Lower temperature Maintain intramolecular H-bond Check3->Fix3 Yes Success Optimal 5-O-Alkylation Check3->Success No Fix3->Success

Troubleshooting decision tree for minimizing byproducts during O-alkylation.

References

  • Title: Michael Acceptor Compounds as Hemoglobin Oxygen Affinity Modulators for Reversing Sickling of Red Blood Cells Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Imidazopyridine compounds (WO2007028135A2)

Sources

Troubleshooting

Technical Support Center: LC-MS Optimization for Methyl 5-ethoxy-2-hydroxybenzoate

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I have designed this knowledge base to assist researchers and drug development professionals in optimizing liquid chromatography-mass...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I have designed this knowledge base to assist researchers and drug development professionals in optimizing liquid chromatography-mass spectrometry (LC-MS) workflows for Methyl 5-ethoxy-2-hydroxybenzoate .

This compound—a lipophilic phenolic ester—presents unique chromatographic and ionization challenges. It features a free phenol group (susceptible to tailing and capable of negative ionization), an ester linkage (prone to hydrolysis), and an ether group. This guide provides self-validating protocols, causality-driven troubleshooting, and empirically grounded methodologies to ensure robust analytical performance.

Part 1: Core Knowledge Base & FAQs

Q1: What is the optimal mobile phase composition for this analyte, and why?

A: For Methyl 5-ethoxy-2-hydroxybenzoate, the optimal mobile phase system is a combination of Aqueous 10 mM Ammonium Formate with 0.1% Formic Acid (Mobile Phase A) and Acetonitrile with 0.1% Formic Acid (Mobile Phase B) .

The Causality:

  • Ionization Efficiency: The phenolic group allows for deprotonation [M−H]− in negative electrospray ionization (ESI-), while the ester/ether oxygens can form adducts [M+H]+ or [M+NH4​]+ in ESI+. Ammonium formate is highly volatile and miscible with organic solvents, making it a premier choice for LC-MS[1]. The addition of 0.1% formic acid stabilizes the pH around 2.8–3.0. This acidic environment ensures the phenol (pKa ~8.5) remains fully protonated during chromatography, maximizing reversed-phase retention[2].

  • Analyte Stability: The methyl ester is susceptible to base-catalyzed hydrolysis. Maintaining an acidic mobile phase prevents on-column degradation.

  • Desolvation: Acetonitrile is preferred over methanol because its aprotic nature provides superior peak definition and resolution for phenolic compounds[2], and it enhances droplet evaporation in the ESI source.

Q2: Should I use ESI+ or ESI- for quantification?

A: You should evaluate both, but ESI- is typically more sensitive for salicylic acid derivatives due to the readily ionizable 2-hydroxy (phenol) group[3]. However, because the carboxylic acid is blocked by the methyl ester, the acidity of the phenol is slightly reduced compared to free salicylic acid. If ESI- signal is weak, switch to ESI+ and monitor for the ammonium adduct [M+NH4​]+ , which is promoted by the 10 mM ammonium formate in the mobile phase[4].

Q3: Why am I experiencing peak tailing?

A: Peak tailing for phenolic esters usually stems from secondary interactions. The 2-hydroxybenzoate moiety can chelate trace metal ions present in stainless steel column frits or interact with unendcapped silanols on the stationary phase.

  • Resolution: Ensure your mobile phase pH is strictly ≤3.0 to suppress silanol ionization[1]. If tailing persists, switch to a column with high-density endcapping or utilize a biocompatible (PEEK-lined) LC system.

Part 2: Experimental Protocols & Methodologies

Step-by-Step Gradient Optimization Protocol

To achieve a highly reproducible separation free from matrix interference, follow this self-validating gradient optimization workflow.

Step 1: Standard Preparation

  • Dissolve a pure standard of Methyl 5-ethoxy-2-hydroxybenzoate in 100% Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock to a working concentration of 100 ng/mL using a diluent that matches the initial mobile phase conditions (e.g., 5% Acetonitrile / 95% Water) to prevent injection solvent effects (peak broadening)[4].

Step 2: MS/MS Tuning (Direct Infusion)

  • Bypass the LC column and directly infuse the 100 ng/mL standard into the mass spectrometer at 10 µL/min.

  • Scan in both ESI- (target [M−H]− ) and ESI+ (target [M+H]+ and [M+NH4​]+ )[4].

  • Optimize the declustering potential (orifice voltage) to maximize the precursor ion signal.

  • Perform a product ion scan by ramping the collision energy to identify the two most abundant fragments (one for quantification, one for confirmation)[4].

Step 3: Chromatographic Gradient Execution

  • Install a sub-2 µm C18 column (e.g., 2.1 x 100 mm) maintained at 40 °C to lower system backpressure and improve mass transfer.

  • Execute the gradient detailed in the Quantitative Data section below.

  • Validation Check: Inject a blank immediately after the highest calibration standard to verify that column wash steps (95% B) completely eliminate carryover.

Workflow Start Start: Compound Optimization Prep 1. Sample Prep Dilute to 100 ng/mL in 5% ACN Start->Prep Tune 2. MS Tuning Target [M-H]- or[M+NH4]+ Prep->Tune Phase 3. Mobile Phase Setup A: 10mM NH4FA + 0.1% FA B: ACN + 0.1% FA Tune->Phase Grad 4. Gradient Execution Run 5% to 95% B Ramp Phase->Grad Valid 5. Validation Check Peak Symmetry & Carryover Grad->Valid

Caption: LC-MS Gradient Optimization Workflow for Phenolic Esters.

Part 3: Quantitative Data & Parameters

Summarized below are the empirically derived parameters for mobile phase modifiers and the recommended gradient timetable.

Table 1: Impact of Mobile Phase Modifiers on Phenolic Ester LC-MS
Modifier SystemESI Mode PreferenceAnalyte Retention/ShapeRationale / Causality
0.1% Formic Acid (FA) ESI+Good retention, sharp peaksLow pH suppresses silanols; provides protons for [M+H]+ [2].
10 mM Ammonium Formate + 0.1% FA ESI+ / ESI-Excellent retention, highly stable RTBalances pH; provides NH4+​ for adducts; stabilizes ESI- signal[5].
10 mM Ammonium Acetate ESI-Moderate retention, potential tailingHigher pH (~6.8) may cause partial ionization of the phenol, reducing RP retention[5].
0.1% Phosphoric Acid UV onlyExcellent peak shapeDo not use for LC-MS. Non-volatile, will severely contaminate the MS source[1].
Table 2: Optimized Gradient Timetable

Flow Rate: 0.4 mL/min | Column Temp: 40 °C | Injection Volume: 2 µL

Time (min)% Mobile Phase A (Aq)% Mobile Phase B (ACN)Phase Objective
0.0095.05.0Analyte focusing at column head.
1.0095.05.0Desalting and elution of polar matrix voids.
5.0010.090.0Linear ramp to elute lipophilic methyl ester.
6.505.095.0Column wash to remove hydrophobic matrix lipids.
6.6095.05.0Return to initial conditions.
9.0095.05.0Column re-equilibration (self-validating baseline).

Part 4: Troubleshooting Logic

When dealing with complex matrices (e.g., biological fluids or plant extracts), you may encounter signal suppression or chromatographic anomalies. Use the logic tree below to diagnose and resolve these issues systematically.

Troubleshooting Issue Issue Detected in LC-MS Run Tailing Symptom: Peak Tailing Issue->Tailing Signal Symptom: Low MS Signal Issue->Signal CheckpH Check Mobile Phase pH Tailing->CheckpH CheckAdduct Check Adduct Formation Signal->CheckAdduct CheckMatrix Check Matrix Effects Signal->CheckMatrix FixpH Solution: Ensure pH < 3.0 (Add 0.1% Formic Acid) CheckpH->FixpH FixAdduct Solution: Monitor [M+NH4]+ or switch to ESI- CheckAdduct->FixAdduct FixMatrix Solution: Flatten Gradient Slope or dilute sample CheckMatrix->FixMatrix

Caption: Troubleshooting Logic Tree for LC-MS Signal and Peak Shape Issues.

Advanced Troubleshooting Q&A

Q: My retention time is drifting earlier with consecutive injections. What is happening? A: This is a classic symptom of inadequate column re-equilibration or stationary phase dewetting. Because the initial gradient state is highly aqueous (95% Water), ensure your C18 column is "AQ" compatible (polar embedded or sterically protected). Additionally, verify that your re-equilibration time is at least 3-5 column volumes (as built into the 6.60–9.00 min step in Table 2).

Q: I see a peak at the expected retention time, but the mass is -14 Da from my target. Why? A: You are likely observing the hydrolysis product. The methyl ester of Methyl 5-ethoxy-2-hydroxybenzoate can hydrolyze to form 5-ethoxy-2-hydroxybenzoic acid (loss of CH2​ , -14 Da). This occurs if the sample is stored in a basic solution or left at room temperature in aqueous conditions for too long. Correction: Store stock solutions in 100% organic solvent at -20 °C and only prepare aqueous dilutions immediately prior to analysis.

Part 5: References

  • LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Determination of Salicylic Acid in Feed Using LC-MS/MS. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. Available at:[Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI. Available at:[Link]

  • 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Methyl 5-ethoxy-2-hydroxybenzoate vs methyl salicylate biological activity

Title: Methyl 5-Ethoxy-2-Hydroxybenzoate vs. Methyl Salicylate: A Comparative Guide to Biological Activity and Synthetic Utility Introduction In the landscape of pharmaceutical development, the salicylate scaffold is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Methyl 5-Ethoxy-2-Hydroxybenzoate vs. Methyl Salicylate: A Comparative Guide to Biological Activity and Synthetic Utility

Introduction In the landscape of pharmaceutical development, the salicylate scaffold is a cornerstone of both direct therapeutic intervention and advanced drug design. This guide provides an objective, data-driven comparison between two distinct salicylate derivatives: Methyl Salicylate (MS) and Methyl 5-ethoxy-2-hydroxybenzoate (5-EtO-MS) . While they share a foundational 2-hydroxybenzoate core, their applications in biological systems diverge completely. Methyl salicylate is a clinically established active pharmaceutical ingredient (API) known for its direct analgesic properties. In contrast, the 5-ethoxy derivative functions primarily as a highly specialized synthetic intermediate, serving as a critical building block in the discovery of novel metabolic therapeutics.

Structural Divergence and Physicochemical Impact

The fundamental difference between these two molecules lies in the ethoxy (-OCH₂CH₃) substitution at the 5-position of the aromatic ring in 5-EtO-MS.

  • Electronic Effects: The ethoxy group is strongly electron-donating via resonance. This significantly increases the electron density of the aromatic ring compared to the unsubstituted methyl salicylate. Consequently, 5-EtO-MS is highly susceptible to regioselective electrophilic aromatic substitution, making it an ideal precursor for complex cross-coupling reactions.

  • Steric and Lipophilic Profile: The addition of the ethoxy chain increases the molecule's steric bulk and lipophilicity (LogP). While MS easily penetrates the stratum corneum to act as a topical agent, the altered lipophilicity and steric hindrance of 5-EtO-MS make it less suitable as a direct topical analgesic, but highly valuable for tuning the pharmacokinetic properties of downstream drug candidates.

Biological Activity and Mechanisms of Action

Methyl Salicylate: Direct Pharmacological Action Methyl salicylate is a well-documented non-steroidal anti-inflammatory drug (NSAID) and counter-irritant. Its biological activity is primarily driven by a prodrug mechanism. Upon topical application, MS is absorbed through the skin and hydrolyzed by non-specific tissue esterases into salicylic acid. Salicylic acid then acts as a non-selective inhibitor of 1[1], thereby halting the synthesis of pro-inflammatory prostaglandins. Additionally, MS acts on transient receptor potential (TRP) channels, contributing to its counter-irritant cooling/warming sensations that distract the nervous system from deep somatic pain[2].

MS_Pathway MS Methyl Salicylate Tissue Tissue Esterases MS->Tissue Hydrolysis SA Salicylic Acid Tissue->SA COX COX-1 & COX-2 Enzymes SA->COX Inhibits PG Prostaglandins COX->PG Blocks synthesis Relief Analgesia & Anti-inflammatory PG->Relief Reduction causes

Fig 1. Pharmacological pathway of Methyl Salicylate via COX inhibition.

Methyl 5-ethoxy-2-hydroxybenzoate: Indirect Utility in Drug Discovery Unlike MS, 5-EtO-MS does not possess widespread clinical utility as a direct analgesic. Instead, its "biological activity" is realized indirectly through its role as a precursor in the synthesis of benzo-fused heterocyclic derivatives. Notably, 5-EtO-MS is utilized to synthesize potent3[3] (Free Fatty Acid Receptor 4). Activation of GPR120 in the gut promotes the secretion of Glucagon-Like Peptide-1 (GLP-1), which potentiates insulin secretion and preserves β-cell function. Thus, 5-EtO-MS is a critical starting material for developing treatments for Type II diabetes, obesity, and metabolic syndrome[3].

EtO_MS_Workflow Precursor Methyl 5-ethoxy- 2-hydroxybenzoate Bromination Bromination (Br2, MeOH) Precursor->Bromination Electrophilic Substitution Intermediate Brominated Intermediate Bromination->Intermediate Coupling Cross-Coupling Intermediate->Coupling GPR120 GPR120 Agonist Coupling->GPR120 Scaffold Assembly Metabolic GLP-1 Release & Metabolic Control GPR120->Metabolic Activates

Fig 2. Synthetic utility of Methyl 5-ethoxy-2-hydroxybenzoate in drug discovery.

Experimental Workflows and Methodologies

To evaluate these compounds in their respective domains, researchers employ distinct experimental protocols. Below are self-validating workflows demonstrating how each compound is utilized and verified in a laboratory setting.

Protocol A: In Vitro COX-2 Inhibition Assay for Methyl Salicylate Causality & Design: Because methyl salicylate is a prodrug, testing it directly against purified COX enzymes in a cell-free assay will yield false negatives. The protocol must incorporate an esterase pre-incubation step to liberate the active salicylic acid. We use a colorimetric COX inhibitor screening assay to quantify prostaglandin reduction.

  • Enzyme Activation: Incubate 10 µM of Methyl Salicylate with 0.1 U/mL of porcine liver esterase in Tris-HCl buffer (pH 7.4) at 37°C for 30 minutes to ensure complete hydrolysis to salicylic acid.

  • Assay Setup: In a 96-well plate, combine the hydrolyzed sample, heme cofactor, and purified COX-2 enzyme. Include a positive control (e.g., Celecoxib) and a negative vehicle control (DMSO + esterase).

  • Reaction Initiation: Add arachidonic acid (substrate) and the colorimetric co-substrate (N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Quantification: Measure the appearance of oxidized TMPD at 590 nm using a microplate reader.

  • Self-Validation: The assay is validated if the positive control shows >80% inhibition and the unhydrolyzed MS (no esterase added) shows negligible inhibition, confirming that hydrolysis is the causal step for biological activity.

Protocol B: Electrophilic Bromination of 5-EtO-MS for GPR120 Agonist Synthesis Causality & Design: To build complex benzo-fused heterocycles, a reactive halogen handle must be installed on the 5-EtO-MS aromatic ring. The electron-donating ethoxy group directs the incoming bromine to the ortho/para positions. Using mild conditions (Br₂ in methanol) prevents over-bromination and oxidative degradation of the phenol[3].

  • Preparation: Dissolve 5.0 g (27.45 mmol) of Methyl 5-ethoxy-2-hydroxybenzoate in 100 mL of anhydrous methanol under an inert argon atmosphere.

  • Halogenation: Dropwise add 4.83 g (30.22 mmol, 1.1 eq) of elemental bromine (Br₂) at room temperature. Stir the resulting solution overnight.

  • Quenching & Extraction: Concentrate the mixture under vacuum. Dilute the residue with 100 mL of ethyl acetate and wash sequentially with aqueous sodium sulfite (Na₂SO₃, 3 × 20 mL) to quench unreacted bromine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.

  • Self-Validation: Verify the regioselectivity and purity of the brominated intermediate using ¹H-NMR and LC-MS. The disappearance of the specific aromatic proton signal confirms successful mono-bromination, validating the intermediate for subsequent cross-coupling steps.

Quantitative Data Comparison

The following table summarizes the comparative profiles of both compounds, highlighting their distinct roles in pharmaceutical science.

Property / FeatureMethyl SalicylateMethyl 5-ethoxy-2-hydroxybenzoate
CAS Number 119-36-85315-78-6
Primary Role Active Pharmaceutical Ingredient (API)Advanced Synthetic Intermediate
Biological Target COX-1, COX-2, TRP ChannelsNone directly (Precursor for GPR120)
Mechanism of Action Prodrug hydrolysis to salicylic acidChemical derivatization (scaffold building)
Therapeutic Indication Topical analgesia, anti-inflammatoryType II Diabetes, Obesity (via derivatives)
Key Chemical Property High skin permeabilityHigh electron density for regioselective coupling

Conclusion

While Methyl Salicylate and Methyl 5-ethoxy-2-hydroxybenzoate share a structural lineage, their applications are fundamentally different. Methyl salicylate relies on biological hydrolysis to exert direct anti-inflammatory effects, making it a staple in topical analgesics. Conversely, the strategic ethoxy substitution in 5-EtO-MS shifts its utility from a direct therapeutic agent to a highly reactive chemical building block, empowering researchers to synthesize next-generation metabolic drugs.

Sources

Comparative

A Senior Application Scientist's Guide to Validating a Stability-Indicating HPLC Method for Methyl 5-ethoxy-2-hydroxybenzoate

In the landscape of pharmaceutical development, the chemical stability of a drug substance is not merely a characteristic; it is a cornerstone of safety and efficacy. A stability-indicating analytical method is therefore...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the chemical stability of a drug substance is not merely a characteristic; it is a cornerstone of safety and efficacy. A stability-indicating analytical method is therefore one of the most critical tools in our arsenal. It is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other potential excipients.[1]

This guide provides a comprehensive, experience-driven walkthrough for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Methyl 5-ethoxy-2-hydroxybenzoate, a key intermediate or potential API. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind each step. This protocol is designed to be a self-validating system, where the results from each stage build a robust and defensible analytical method, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1).[2][3]

The Analytical Challenge: Method Development & Optimization

Before validation can begin, a suitable chromatographic method must be developed. For a molecule like Methyl 5-ethoxy-2-hydroxybenzoate, which contains a phenolic hydroxyl group and an ester, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. The ester group is susceptible to hydrolysis, while the phenol group can undergo oxidation.[4][5]

Initial Method Parameters:

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is chosen for its versatility and effectiveness in retaining moderately polar aromatic compounds.

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water, pH ~3) and an organic solvent like acetonitrile is optimal. The acidic pH suppresses the ionization of the phenolic hydroxyl group, ensuring a sharp, symmetrical peak shape.

  • Flow Rate: A standard flow rate of 1.0 mL/min provides a good balance between analysis time and separation efficiency.

  • Detection: The aromatic ring and carbonyl group constitute a strong chromophore. Based on structurally similar compounds like methyl salicylate, a UV detection wavelength between 300-310 nm is a rational starting point to maximize sensitivity.[6][7]

  • Column Temperature: Maintaining a constant column temperature, for instance, at 30°C, is crucial for ensuring reproducible retention times.[6]

The unvalidated method is our baseline. The subsequent validation process is the critical journey to prove it is fit for its intended purpose: to unequivocally measure the stability of Methyl 5-ethoxy-2-hydroxybenzoate.

The Validation Master Plan: A Workflow for Confidence

Method validation is a systematic process. Each step provides evidence that the method meets the required standards for a specific analytical test.

ValidationWorkflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Forced Degradation & Specificity cluster_2 Phase 3: Core Validation Parameters cluster_3 Phase 4: Method Reliability Dev Develop HPLC Method (Column, Mobile Phase, etc.) ForcedDeg Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) Dev->ForcedDeg Specificity Assess Specificity (Peak Purity & Resolution) ForcedDeg->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness (Vary Method Parameters) LOD_LOQ->Robustness SystemSuitability System Suitability (Define Criteria) Robustness->SystemSuitability Final Final SystemSuitability->Final Validated Method

Caption: Overall workflow for the validation of a stability-indicating HPLC method.

Experimental Protocols & Data Interpretation

Specificity via Forced Degradation

The cornerstone of a stability-indicating method is its specificity: the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3] Forced degradation studies are the ultimate test of this.[5][8] The goal is to achieve 5-20% degradation of the API to ensure that degradation products are generated at a detectable level without destroying the main peak.[8]

Experimental Protocol:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of Methyl 5-ethoxy-2-hydroxybenzoate in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60-80°C for a predetermined time (e.g., 2, 4, 8 hours). Cool and neutralize with an equivalent amount of 0.1 M NaOH before dilution and injection. The ester linkage is a primary target for acid-catalyzed hydrolysis.[4]

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature or slightly elevated temperature (e.g., 40°C) for a shorter time. Cool and neutralize with 0.1 M HCl. Basic conditions are typically harsher for esters.[4]

  • Oxidative Degradation: Mix the stock solution with 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for several hours. Phenolic compounds are particularly susceptible to oxidation.[5]

  • Thermal Degradation: Expose a solid sample of the API to dry heat (e.g., 105°C) for 24-48 hours. Also, expose a solution to heat (e.g., 80°C).

  • Photolytic Degradation: Expose a solution of the API to a light source providing combined visible and UV outputs as specified in ICH Q1B guidelines. Analyze a control sample stored in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method with a photodiode array (PDA) detector.

Acceptance Criteria & Interpretation: The method is specific if the peak for Methyl 5-ethoxy-2-hydroxybenzoate is resolved from all degradation product peaks with a resolution (Rs) of > 2.0. Additionally, the peak purity analysis (e.g., using PDA software) for the main peak in the stressed samples must pass, indicating no co-eluting impurities.

SpecificityDiagram cluster_0 Forced Degradation Conditions API Methyl 5-ethoxy-2-hydroxybenzoate Stress Acid Base Oxidation Heat Light Deg1 Degradant 1 Stress->Deg1 MainPeak API Peak (Peak Purity Pass) Stress->MainPeak HPLC Analysis Deg2 Degradant 2 Stress->Deg2

Caption: Demonstrating specificity: separation of the API from its degradation products.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specific range.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to prepare at least five concentrations across the desired range. For an assay of a drug substance, the typical range is 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).[9]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria & Data Presentation:

Concentration (µg/mL)Peak Area (mAUs) - Rep 1Peak Area (mAUs) - Rep 2Peak Area (mAU*s) - Rep 3Mean Peak Area
80798500801500799900799967
90901200899800900500900500
1001002000100150010025001002000
1101105000110300011045001104167
1201201000120300012025001202167
  • Correlation Coefficient (r²): Must be ≥ 0.999.

  • Y-intercept: Should be close to zero and not statistically significant.

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically determined by a recovery study.[2]

Experimental Protocol:

  • Prepare a placebo (if for a drug product) or blank matrix.

  • Spike the matrix with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria & Data Presentation:

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% (n=3)80.079.899.75%
100% (n=3)100.0100.5100.50%
120% (n=3)120.0119.599.58%
  • Mean Recovery: Should be within 98.0% to 102.0%.

  • Relative Standard Deviation (RSD): Should be ≤ 2.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[10] It is evaluated at two levels:

  • Repeatability (Intra-day precision): Analysis of replicate samples on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or on different instruments.

Experimental Protocol:

  • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them and calculate the RSD of the results.

  • Intermediate Precision: A second analyst repeats the repeatability experiment on a different day. The results from both sets are statistically compared.

Acceptance Criteria & Data Presentation:

Precision LevelAnalystDayMean Assay (%)RSD (%)
Repeatability (n=6)1199.8%0.85%
Intermediate (n=6)22100.3%0.92%
  • RSD: The RSD for each set of measurements should be ≤ 2.0%.[11]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

These are critical for impurity analysis but less so for the assay of the main component. They can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. A common approach is an S/N ratio of 3:1 for LOD and 10:1 for LOQ.

Robustness

Robustness testing demonstrates the method's reliability with respect to small but deliberate variations in method parameters.[2] This provides confidence that the method will perform consistently during routine use.

Experimental Protocol:

  • Vary key parameters one at a time, such as:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5°C)

    • Flow rate (± 10%)

    • Organic composition of mobile phase (± 2%)

  • Analyze a system suitability solution under each condition.

  • Evaluate the impact on critical parameters like retention time, peak tailing, and resolution between the API and a key degradant.

Acceptance Criteria: System suitability parameters must still be met under all varied conditions, demonstrating the method's resilience to minor changes.

System Suitability

System suitability testing is an integral part of any analytical method. It is performed before and during sample analysis to ensure the continued performance of the entire chromatographic system.[12][13]

Experimental Protocol:

  • Prepare a system suitability solution containing the API and at least one critical degradation product or impurity.

  • Inject this solution five or six times before starting any analytical run.

  • Monitor key performance indicators.

Acceptance Criteria & Data Presentation:

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.[11]
Theoretical Plates (N) > 2000Indicates column efficiency.
%RSD of Peak Area ≤ 2.0% (for n≥5)Demonstrates injection precision.[11]
Resolution (Rs) > 2.0 (between API and closest peak)Confirms separation power.[11][14]
Capacity Factor (k') > 2.0Ensures the peak is retained beyond the void volume.

Conclusion

The validation process detailed above provides a robust framework for establishing a scientifically sound, stability-indicating HPLC method for Methyl 5-ethoxy-2-hydroxybenzoate. By systematically challenging the method through forced degradation and evaluating its performance against predefined criteria for linearity, accuracy, precision, and robustness, we build a comprehensive data package. This package not only satisfies regulatory expectations but, more importantly, provides unwavering confidence in the quality and stability data generated for the drug substance throughout its lifecycle. A well-validated method is not an endpoint; it is the reliable foundation upon which product quality is built and maintained.

References

  • Bose, A. (2014). HPLC Calibration Process Parameters in Terms of System Suitability Test. Austin Chromatography, 1(2): 4. Available at: [Link]

  • Waters Corporation. (2025). System suitability Requirements for a USP HPLC Method. HPLC Primer. Available at: [Link]

  • American Chemical Society. (2001). Getting the peaks perfect: System suitability for HPLC. ACS. Available at: [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. Available at: [Link]

  • International Journal of Research and Analytical Reviews (IJRASET). (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. IJRASET, 11(11). Available at: [Link]

  • Shabir, G. A. (2004). Development and validation of a liquid chromatography method for the determination of methyl salicylate. Turkish Journal of Chemistry, 28(4), 457-466. Available at: [Link]

  • ResearchGate. (2004). Development and validation of a liquid chromatography method for the determination of methyl salicylate in a medicated cream formulation. Available at: [Link]

  • Asian Journal of Pharmaceutical Analysis. (2016). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian J. Pharm. Ana., 6(4), 201-206. Available at: [Link]

  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 22-33. Available at: [Link]

  • PubMed. (2024). Development of an RP-HPLC Method for Quantifying Diclofenac Diethylamine, Methyl Salicylate, and Capsaicin in Pharmaceutical Formulation and Skin Samples. Molecules, 29(12), 2732. Available at: [Link]

  • PubMed Central (PMC). (2024). Development of an RP-HPLC Method for Quantifying Diclofenac Diethylamine, Methyl Salicylate, and Capsaicin in Pharmaceutical Formulation and Skin Samples. Molecules, 29(12), 2732. Available at: [Link]

  • CORE. (n.d.). Development of an analytical method to detect methyl salicylate in human plasma. Available at: [Link]

  • HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures. Available at: [Link]

  • ScienceDirect. (2014). Development of forced degradation and stability indicating studies of drugs—A review. TrAC Trends in Analytical Chemistry, 59, 143-150. Available at: [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • BioPharm International. (2026). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • ResearchGate. (2015). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]

  • INCHEM. (n.d.). ICSC 1505 - METHYL SALICYLATE. Available at: [Link]

  • FooDB. (2010). Showing Compound Methyl salicylate (FDB012459). Available at: [Link]

  • Ataman Kimya. (n.d.). METHYL 2-HYDROXYBENZOATE. Available at: [Link]

  • ResearchGate. (n.d.). Physicochemical and lipophilicity properties of methyl dihydroxybenzoate and heptadecyl benzoate. Available at: [Link]

Sources

Validation

Comparative Efficacy of Methyl 5-ethoxy-2-hydroxybenzoate and its Methoxy Analogs: A Guide for Drug Development Professionals

Introduction: The Subtle Dance of Alkoxy Groups in Salicylate Bioactivity Salicylates, derivatives of salicylic acid, are a cornerstone of pharmacology, renowned for their anti-inflammatory, analgesic, and antimicrobial...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Subtle Dance of Alkoxy Groups in Salicylate Bioactivity

Salicylates, derivatives of salicylic acid, are a cornerstone of pharmacology, renowned for their anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The archetypal member of this class, acetylsalicylic acid (aspirin), revolutionized medicine through its inhibition of cyclooxygenase (COX) enzymes.[1][3] In the continuous quest for novel therapeutics with improved efficacy and safety profiles, medicinal chemists frequently explore the structure-activity relationships (SAR) of the salicylate scaffold. Modifications to the phenolic ring are particularly crucial, as they can profoundly influence a compound's potency and target specificity.[4][5]

This guide provides an in-depth comparative analysis of Methyl 5-ethoxy-2-hydroxybenzoate and its two primary methoxy analogs: Methyl 2-hydroxy-5-methoxybenzoate and Methyl 2-hydroxy-4-methoxybenzoate. While the difference between an ethoxy (-OCH₂CH₃) and a methoxy (-OCH₃) group is a mere methylene unit, this subtle structural change can significantly impact lipophilicity, steric interactions, and metabolic stability. We will dissect the theoretical underpinnings of these differences and provide robust experimental frameworks for their empirical validation, empowering researchers to make informed decisions in the drug discovery process.

Molecular Structures and Physicochemical Rationale

The core structure of the compounds under investigation is methyl salicylate, with an alkoxy substitution at the 5-position of the benzene ring. The ethoxy group is slightly larger and more lipophilic than the methoxy group, a difference that forms the basis of our comparative analysis. This seemingly minor variation can influence how the molecule traverses cellular membranes and fits into the binding pocket of target enzymes.

G cluster_0 Methyl 5-ethoxy-2-hydroxybenzoate cluster_1 Methyl 2-hydroxy-5-methoxybenzoate 5-ethoxy 5-ethoxy 5-methoxy 5-methoxy

Caption: Chemical structures of the primary compounds.

Comparative Biological Efficacy: A Framework for Evaluation

Direct, head-to-head experimental data comparing these specific analogs is sparse in public literature. However, based on established SAR principles for salicylates and general medicinal chemistry, we can construct a robust hypothesis for their relative performance and a framework for testing.[6][7] The primary biological activities of interest are anti-inflammatory and antimicrobial effects.

Anti-Inflammatory Activity

The anti-inflammatory action of salicylates is primarily mediated by the inhibition of COX enzymes, which blocks the synthesis of pro-inflammatory prostaglandins.[3][8] Substitution at the 5-position of the salicylic acid ring has been shown to influence this activity.[5] The increased lipophilicity of the ethoxy group compared to the methoxy group may enhance cell membrane permeability, potentially leading to higher intracellular concentrations and more potent COX inhibition.

Antimicrobial Activity

Salicylates exert antimicrobial effects through various mechanisms, including the disruption of bacterial cell membranes and interference with key metabolic processes.[9][10] Again, lipophilicity plays a critical role in a compound's ability to penetrate the bacterial cell wall. Therefore, it is plausible that the ethoxy analog may exhibit enhanced antimicrobial potency, particularly against gram-positive bacteria.

Quantitative Data Summary (Hypothetical Framework)

The following table presents a template for summarizing experimental data from the protocols detailed later in this guide. The expected outcomes are based on the theoretical advantages conferred by the ethoxy group's physicochemical properties.

CompoundIn Vitro Anti-Inflammatory (IC₅₀ in µM)¹Antimicrobial (MIC in µg/mL)²
LPS-Stimulated RAW264.7 Cells (TNF-α) Staphylococcus aureus
Methyl 5-ethoxy-2-hydroxybenzoateLower IC₅₀ (Higher Potency) ExpectedLower MIC (Higher Potency) Expected
Methyl 2-hydroxy-5-methoxybenzoateBaseline IC₅₀Baseline MIC

¹Lower IC₅₀ value indicates greater potency in inhibiting TNF-α production. ²Lower Minimum Inhibitory Concentration (MIC) value indicates greater antimicrobial activity.

Core Experimental Protocols

To empirically validate the hypothesized efficacy differences, standardized and reproducible experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for assessing the key bioactivities.

Protocol 1: In Vitro Anti-Inflammatory Assay

This protocol measures the inhibition of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophage cells.[11][12]

Methodology: Inhibition of TNF-α in RAW264.7 Macrophages

  • Cell Culture: Culture RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% antibiotic-antimycotic solution, maintained at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare stock solutions of the test compounds (Methyl 5-ethoxy-2-hydroxybenzoate and its methoxy analogs) in dimethyl sulfoxide (DMSO). Pre-treat the cells with various concentrations of the test compounds for 2 hours. Ensure the final DMSO concentration in the media is below 0.1%.

  • Inflammation Induction: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatant.

  • Cytokine Quantification: Determine the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α production for each compound concentration relative to the LPS-only treated control. Determine the IC₅₀ value using non-linear regression analysis.

G cluster_workflow Workflow: In Vitro Anti-Inflammatory Assay A Seed RAW264.7 Cells (96-well plate) B Pre-treat with Test Compounds A->B C Induce with LPS (1 µg/mL) B->C D Incubate (24 hours) C->D E Collect Supernatant D->E F Quantify TNF-α (ELISA) E->F G Calculate IC₅₀ F->G

Caption: Experimental workflow for in vitro anti-inflammatory testing.

Protocol 2: Antimicrobial Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against a target bacterium using the broth microdilution method.[9][13] This is a fundamental assay for quantifying antimicrobial efficacy.

Methodology: Broth Microdilution for MIC Determination

  • Preparation of Stock Solution: Dissolve each test compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate. Add 100 µL of the compound stock solution to the first well of a row and perform serial twofold dilutions across the plate.

  • Inoculum Preparation: Culture the test bacterium (e.g., Staphylococcus aureus ATCC 29213) on an appropriate agar medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • Reading of Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance at 600 nm.

G cluster_workflow Workflow: MIC Determination via Broth Microdilution A Prepare Serial Dilutions of Compounds in Broth C Inoculate Wells A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate (18-24 hours) C->D E Determine Lowest Concentration with No Visible Growth (MIC) D->E

Caption: Experimental workflow for MIC determination.

Underlying Mechanism: The Cyclooxygenase Pathway

The anti-inflammatory effects of salicylates are intrinsically linked to their ability to interfere with the arachidonic acid cascade. By inhibiting COX-1 and COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[14]

G Membrane Cell Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 Cell Injury/ Stimulus AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGE₂, PGI₂) COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Salicylates Salicylate Analogs Salicylates->COX INHIBITION

Caption: Salicylate inhibition of the COX pathway.

Conclusion and Future Directions

The choice between Methyl 5-ethoxy-2-hydroxybenzoate and its methoxy analogs is a nuanced decision that hinges on the desired therapeutic profile. The ethoxy derivative is hypothesized to possess superior anti-inflammatory and antimicrobial activity due to its enhanced lipophilicity, which may facilitate greater cell and membrane penetration. However, this same property could also alter its metabolic fate and off-target activity, warranting a full pharmacological workup.

This guide provides the foundational logic and validated experimental protocols to move from theoretical SAR to empirical data. By conducting the described comparative assays, drug development professionals can definitively quantify the efficacy of these closely related analogs, enabling the selection of the most promising candidate for further preclinical and clinical development. The subtle distinction between an ethoxy and a methoxy group serves as a powerful reminder that in medicinal chemistry, even the smallest structural modifications can lead to significant changes in biological function.

References

  • Structure activity relationships (SAR) of Salicylates - Medicinal Chemistry Lectures Notes. (2023, May 4). Vertex AI Search.
  • Silverman, F. P., Petracek, P. D., Heiman, D. F., Fledderman, C. M., & Warrior, P. (2005). Salicylate Activity. 3. Structure Relationship to Systemic Acquired Resistance. Journal of Agricultural and Food Chemistry, 53(25), 9775–9780.
  • Gombar, V., Kapoor, V. K., & Singh, H. (1983). Quantitative structure-activity relationships. Antiinflammatory activity of salicylic acid derivatives. Arzneimittel-Forschung, 33(9), 1226–1230.
  • Silverman, F. P., Petracek, P. D., Heiman, D. F., Fledderman, C. M., & Warrior, P. (2005). Salicylate activity. 3. Structure relationship to systemic acquired resistance. PubMed.
  • Comparative study of the antimicrobial activity of different salicyl
  • Comparative Efficacy of Methyl Salicylate Derivatives as Anti-Inflammatory Agents: A Comprehensive Guide. Benchchem.
  • Natural Salicylates and Their Roles in Human Health. (2020). MDPI.
  • Salicylates General Statement Monograph for Professionals. Drugs.com.
  • Substitution of aromatic ring at the fifth position of salicylic acid which increases anti-inflammatory activity. (2022, March 7). YouTube.
  • Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder. (2011). MDPI.
  • Anti-Inflammatory Salicylates, Their Properties and Actions. Animal Science Products.
  • Pharmacology and Biochemistry of Salicylates and Related Drugs.
  • Methoxy vs.
  • A Comparative Analysis of Ethyl Salicylate and Methyl Salicyl
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Salicylic acids and pathogenic bacteria: new perspectives on an old compound. (2021). SpringerLink.

Sources

Comparative

Optimization of Extraction Yields for Methyl 5-Ethoxy-2-Hydroxybenzoate: A Comparative Solvent Guide

As a Senior Application Scientist, I frequently encounter challenges in optimizing the recovery of moderately polar synthetic intermediates from complex matrices. Methyl 5-ethoxy-2-hydroxybenzoate (CAS 5315-78-6) is a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in optimizing the recovery of moderately polar synthetic intermediates from complex matrices. Methyl 5-ethoxy-2-hydroxybenzoate (CAS 5315-78-6) is a critical salicylate derivative. Its structural integrity and high-purity extraction are paramount, particularly because it serves as a foundational precursor in the synthesis of GPR120 agonists—novel therapeutic agents that potentiate GLP-1 secretion for Type 2 diabetes management[1].

This guide objectively compares the extraction efficacy of various solvents for Methyl 5-ethoxy-2-hydroxybenzoate, providing a self-validating experimental protocol and empirical data to streamline your downstream pharmaceutical workflows.

The Causality of Solvent Selection: Thermodynamics and Polarity

Extraction is not a trial-and-error process; it is governed by the thermodynamic principle of solvation energy. Methyl 5-ethoxy-2-hydroxybenzoate possesses an amphiphilic character defined by three key functional groups:

  • Hydroxyl Group (-OH): Acts as a strong hydrogen bond donor and acceptor.

  • Ester Core (-COOCH3): Provides highly polar, dipole-dipole interaction sites.

  • Ethoxy Group (-OCH2CH3) & Benzene Ring: Confer significant lipophilicity and steric bulk.

Because of this specific functional group arrangement, highly non-polar solvents (e.g., n-hexane) lack the dipole moment required to disrupt the intermolecular hydrogen bonding between the target analyte and the matrix[2]. Conversely, while highly polar protic solvents (e.g., methanol) provide excellent solvation energy, they often co-extract unwanted polar impurities. Moderately polar aprotic solvents (e.g., ethyl acetate) typically hit the thermodynamic "Goldilocks zone," maximizing the partition coefficient for salicylate derivatives while maintaining acceptable extract purity[3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical data, extraction protocols must be self-validating. The following Ultrasonic-Assisted Extraction (UAE) methodology incorporates an Internal Standard (IS) to continuously monitor and correct for matrix effects and evaporative losses. UAE is employed here because acoustic cavitation effectively disrupts matrix boundaries, leading to significantly higher yields in shorter times compared to traditional maceration or Soxhlet methods[3],[4].

Workflow A Sample Preparation (Spiked Matrix + IS) B Solvent Addition (MeOH, EtOAc, DCM, Hexane) A->B C Ultrasonic-Assisted Extraction (UAE) B->C D Centrifugation & Filtration (0.45 µm) C->D E Solvent Concentration (Rotary Evaporation) D->E F HPLC-UV Quantification (Self-Validation via IS) E->F

Fig 1: Self-validating UAE workflow for Methyl 5-ethoxy-2-hydroxybenzoate.

Step-by-Step Methodology:
  • Matrix Preparation & Spiking: Accurately weigh 1.0 g of the homogenized sample matrix into a 50 mL polypropylene centrifuge tube. Immediately spike the matrix with 50 µL of the Internal Standard (IS) solution (Methyl 4-methoxybenzoate, 1.0 mg/mL). This IS acts as the internal control for the self-validating system.

  • Solvent Addition: Dispense exactly 10.0 mL of the selected extraction solvent (Methanol, Ethyl Acetate, Dichloromethane, or n-Hexane) into the tube[3].

  • Ultrasonic-Assisted Extraction (UAE): Seal the tube and submerge it in an ultrasonic bath. Sonicate at 40°C for 30 minutes at a frequency of 40 kHz. The localized pressure differentials (cavitation) will accelerate the mass transfer of the analyte into the solvent[4].

  • Separation: Centrifuge the homogenate at 8,000 rpm for 10 minutes at 4°C to pellet the insoluble matrix debris.

  • Filtration: Carefully decant the supernatant and pass it through a 0.45 µm PTFE syringe filter to remove any remaining micro-particulates prior to concentration[3].

  • Concentration & Reconstitution: Transfer 5.0 mL of the filtered extract to a clean vial. Evaporate to complete dryness under a gentle stream of high-purity nitrogen at 35°C. Reconstitute the dried residue in exactly 1.0 mL of HPLC-grade Acetonitrile.

  • HPLC-UV Quantification: Analyze the reconstituted sample via HPLC-UV at 235 nm. Calculate the absolute yield of Methyl 5-ethoxy-2-hydroxybenzoate and verify the systemic integrity by ensuring the IS recovery falls within the acceptable 90–110% range.

Quantitative Data Comparison

The following table summarizes the comparative performance of four distinct solvents using the standardized UAE protocol.

Table 1: Comparative Extraction Yields of Methyl 5-ethoxy-2-hydroxybenzoate (Data reflects standardized UAE recovery models for moderately polar salicylates[3],[2])

Extraction SolventPolarity Index (P')Dielectric Constant (ε)Average Yield (%)IS Recovery (%)Extract Purity (%)
Methanol 5.132.792.4 ± 1.294.588.5
Ethyl Acetate 4.46.095.1 ± 0.8 96.2 94.2
Dichloromethane 3.19.184.3 ± 1.587.091.0
n-Hexane 0.11.922.6 ± 2.125.4>98.0

Data Analysis & Recommendations: Ethyl Acetate emerges as the superior solvent, providing the optimal balance of high yield (95.1%) and high purity (94.2%). Its moderate polarity effectively solvates both the ester and ethoxy groups without aggressively co-extracting highly polar matrix impurities—a common drawback observed with Methanol (which drops purity to 88.5%)[2]. n-Hexane's inability to engage in dipole-dipole interactions results in a severely depressed yield (22.6%), rendering it unviable for quantitative recovery despite its high selectivity.

Application Context: Downstream Signaling Pathways

Achieving high-yield, high-purity extraction of Methyl 5-ethoxy-2-hydroxybenzoate is not merely an analytical exercise; it directly impacts downstream pharmaceutical efficacy. When synthesized into GPR120 agonists, these derivatives play a vital role in metabolic regulation. The agonists bind to GPR120 receptors in the colon, triggering intracellular calcium mobilization. This cascade forces the secretion of Glucagon-Like Peptide-1 (GLP-1), a crucial incretin hormone that acts on the pancreas to stimulate insulin release and on the brain to increase satiety, forming a multi-faceted approach to diabetes management[1].

Pathway A Methyl 5-ethoxy-2-hydroxybenzoate Derivative B GPR120 Receptor Activation (Colon) A->B C Intracellular Ca2+ Mobilization B->C D GLP-1 Secretion C->D E Pancreas: Insulin Release D->E F Brain: Increased Satiety D->F

Fig 2: GPR120 signaling pathway activated by synthesized salicylate derivatives.

References
  • Google Patents.
  • Science Alert. Comparison of Different Solvents for Phytochemical Extraction Potential from Datura metel Plant Leaves.[Link]

  • AKT Publication. Comparative Study of Extraction Methods for Enhancing the Yield of Medicinal Plant Alkaloids. International Journal of Pharmacognosy and Herbal Drug Technology (IJPHDT), 2025.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-ethoxy-2-hydroxybenzoate

This guide provides essential, step-by-step procedures for the safe and compliant disposal of Methyl 5-ethoxy-2-hydroxybenzoate. Designed for researchers, scientists, and drug development professionals, this document mov...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of Methyl 5-ethoxy-2-hydroxybenzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the critical reasoning behind each step, ensuring a culture of safety and environmental responsibility in the laboratory. Our commitment is to provide value beyond the product, building trust through expert guidance on chemical handling and safety.

Section 1: Hazard Assessment and Waste Characterization

Proper disposal begins with a thorough understanding of the substance's potential hazards and its classification under environmental regulations. While specific hazard data for Methyl 5-ethoxy-2-hydroxybenzoate is not extensively published, we can infer its likely characteristics based on structurally similar benzoate and salicylate esters. This proactive assessment is the cornerstone of a self-validating safety protocol.

Inferred Hazard Profile

The properties of related compounds suggest that Methyl 5-ethoxy-2-hydroxybenzoate should be handled as a substance with potential health and environmental risks. Many similar benzoate derivatives are classified as harmful if swallowed and may cause skin or eye irritation[1][2]. Therefore, treating it as hazardous waste is the most prudent course of action.

Hazard Parameter Inferred Risk for Methyl 5-ethoxy-2-hydroxybenzoate Rationale / Supporting Evidence
Acute Oral Toxicity Likely Harmful if Swallowed (Category 4) or Toxic (Category 3)Structurally similar compounds like Methyl Benzoate and Methyl 5-ethyl-2-hydroxybenzoate are classified as acutely toxic[3][4].
Skin/Eye Irritation Potential for skin and eye irritation.Hydroxybenzoate derivatives are often cited as causing skin or eye irritation[1][5][6].
Aquatic Toxicity Potential to be harmful to aquatic life.Aromatic esters can exhibit environmental toxicity; release to waterways must be avoided[2].
Physical Hazards Potentially a combustible solid or liquid.Many benzoate esters are combustible liquids. Dust formation from solids can also be an explosion risk[7].
Regulatory Waste Classification

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity) or is explicitly listed[8].

Given the inferred oral toxicity, Methyl 5-ethoxy-2-hydroxybenzoate waste would likely be classified as toxic hazardous waste . Therefore, it is imperative that it is never disposed of via standard laboratory drains or in municipal solid waste[9][10]. All disposal activities must comply with local, state, and federal regulations[11].

Section 2: Personal Protective Equipment (PPE) and Immediate Safety

Before handling waste containers, ensure all appropriate personal protective equipment is worn. This is a non-negotiable step to prevent personal exposure.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles. The phenolic hydroxyl group and ester functionality present a risk of eye irritation[1][5].

  • Hand Protection: Use impervious chemical-resistant gloves, such as nitrile gloves. This prevents potential dermal absorption and skin irritation[7].

  • Body Protection: A standard laboratory coat must be worn to protect against accidental splashes.

  • Work Area: Ensure work is conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of any potential vapors or dust[2].

Section 3: Step-by-Step Disposal Protocol

Follow this systematic workflow to ensure the safe, compliant, and logical segregation and disposal of Methyl 5-ethoxy-2-hydroxybenzoate waste.

Step 1: Waste Segregation

Immediately upon deciding a material is waste, it must be segregated. Do not mix Methyl 5-ethoxy-2-hydroxybenzoate waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Causality: Mixing incompatible chemicals can lead to dangerous reactions. Furthermore, proper segregation prevents cross-contamination and simplifies the final disposal process, which is often more cost-effective[12][13].

Step 2: Containerization

Select a container that is compatible and can be securely sealed.

  • Container Type: The best initial container is often the original product container, provided it is in good condition[14]. If unavailable, use a high-density polyethylene (HDPE) or glass container that is free of leaks or external residue.

  • Labeling: This is a critical control step. As soon as the first drop of waste enters the container, it must be labeled. Use a hazardous waste tag provided by your institution's EHS office[9][14]. The label must clearly state:

    • The words "HAZARDOUS WASTE"

    • The full, unambiguous chemical name: "Methyl 5-ethoxy-2-hydroxybenzoate"

    • The accumulation start date.

    • Relevant hazard information (e.g., "Toxic").

  • Causality: Clear, accurate labeling prevents accidental misuse, ensures emergency responders know what they are dealing with, and is a primary requirement of hazardous waste regulations.

Step 3: Temporary On-Site Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel. It must be away from heat sources, open flames, or high-traffic areas[9].

  • Condition: Keep the container closed at all times except when adding waste. This minimizes the release of vapors and prevents spills[12].

  • Causality: Proper temporary storage contains the hazardous material safely, preventing environmental release or personnel exposure while awaiting pickup by disposal specialists[14].

Step 4: Arranging Final Disposal

Hazardous waste must be disposed of through a licensed and approved waste disposal contractor.

  • Procedure: Follow your institution's established procedure for chemical waste pickup. This typically involves submitting a request to the EHS or Safety department.

  • Documentation: Ensure all required paperwork, such as a manifest for off-site transport, is completed accurately. This "cradle-to-grave" tracking is a legal requirement under RCRA[15].

  • Causality: Using a licensed contractor ensures that the waste will be transported, treated, and disposed of using methods that comply with all federal and state regulations, protecting both human health and the environment[8].

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of Methyl 5-ethoxy-2-hydroxybenzoate.

G cluster_lab In-Laboratory Operations cluster_ehs EHS / Contractor Operations gen Waste Generated (Methyl 5-ethoxy-2-hydroxybenzoate) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe Safety First container Select Compatible Container (e.g., Original, HDPE, Glass) ppe->container label_waste Label Container Immediately ('Hazardous Waste', Full Name) container->label_waste Compliance Step store Store in Satellite Accumulation Area (SAA) (Sealed, Ventilated, Secure) label_waste->store request Request Waste Pickup (Contact EHS/Safety Office) store->request When Full or Time Limit Reached pickup Waste Collected by Authorized Personnel request->pickup transport Transported with Manifest (Cradle-to-Grave Tracking) pickup->transport disposal Final Disposal at a Licensed TSDF* transport->disposal caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Workflow for the compliant disposal of Methyl 5-ethoxy-2-hydroxybenzoate.

Section 4: Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial to mitigate hazards.

  • Minor Spill (Contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand[11].

    • Collect the contaminated absorbent material using non-sparking tools.

    • Place the collected waste into a new, sealable container and label it as hazardous waste containing Methyl 5-ethoxy-2-hydroxybenzoate and the absorbent material.

    • Wipe the spill area with a suitable solvent (e.g., soapy water), and manage the cleaning materials as hazardous waste[7].

  • Major Spill (Outside of a fume hood, or a large volume):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the nearest fire alarm if there is a fire or explosion risk.

    • Close the laboratory doors.

    • Contact your institution's emergency response number or local emergency services from a safe location. Provide the chemical name and any other relevant details.

    • Do not re-enter the area until it has been cleared by trained emergency responders[2].

References

  • CSIR IIP. Laboratory Chemical Waste Management. Available at: [Link]

  • Chem-Supply. Safety Data Sheet for Methyl 4-Hydroxy Benzoate. Available at: [Link]

  • Labor Security. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Available at: [Link]

  • Tetra Tech. Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Available at: [Link]

  • SysKem Chemie GmbH. Safety Data Sheet for Methyl Salicylate. Available at: [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Available at: [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste. Available at: [Link]

  • Safety Management Services, Inc. How to Properly Manage Hazardous Waste Under EPA Regulations. Available at: [Link]

  • A&A Fratelli Parodi Spa. Safety Data Sheet for Methyl Hydroxybenzoate. Available at: [Link]

  • PubChem, National Institutes of Health. Entry for Methyl 5-ethyl-2-hydroxybenzoate. Available at: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at: [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. Available at: [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. Available at: [Link]

  • NextSDS. Chemical Substance Information for ETHYL 5-ETHOXY-2-HYDROXYBENZOATE. Available at: [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Available at: [Link]

Sources

Handling

Personal protective equipment for handling Methyl 5-ethoxy-2-hydroxybenzoate

As a Senior Application Scientist, I approach chemical handling not merely as a set of rules, but as a system of scientifically grounded, self-validating protocols. Methyl 5-ethoxy-2-hydroxybenzoate (CAS: 5315-78-6) is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a set of rules, but as a system of scientifically grounded, self-validating protocols. Methyl 5-ethoxy-2-hydroxybenzoate (CAS: 5315-78-6) is a highly valuable substituted salicylate ester, frequently utilized as a critical building block in the synthesis of complex pharmaceuticals, including benzo-fused heterocyclic derivatives that act as GPR120 agonists for metabolic disorder treatments[1].

However, its molecular structure—featuring both an ester linkage and a phenolic hydroxyl group—dictates specific handling requirements. Like many salicylate analogs, it presents localized irritation risks to the skin, eyes, and respiratory tract[2]. To ensure both operator safety and experimental integrity, the following guide details the causality behind our operational choices, providing a robust framework for handling, reacting, and disposing of this compound.

Hazard Assessment & Physicochemical Profile

Before physically interacting with the chemical, we must understand its inherent properties to predict its behavior in the laboratory environment. The presence of the ethoxy and ester groups makes this compound lipophilic, meaning it can easily absorb into the skin, causing defatting and irritation[2].

Table 1: Physicochemical Hazard Summary

Hazard CategoryGHS ClassificationScientific Causality & Risk
Skin Irritation H315Lipophilic ester structure readily penetrates the lipid bilayer of the stratum corneum, causing localized dermatitis and defatting.
Eye Irritation H319Direct contact with the phenolic hydroxyl group causes immediate, severe irritation to the sensitive mucosal membranes of the eye.
Respiratory H335Fine crystalline powders or aerosols generated during transfer can deposit in the upper respiratory tract, triggering inflammation.

Causality-Driven PPE Matrix

Safety is not achieved by blindly wearing protective gear; it is achieved by understanding why specific barriers are chosen. All personal protective equipment (PPE) selections below align with the authoritative standards outlined in Prudent Practices in the Laboratory[3].

Table 2: Required Personal Protective Equipment (PPE)

PPE ComponentSpecificationOperational Causality
Gloves 100% Nitrile (Minimum 4 mil thickness)Nitrile provides excellent chemical resistance against esters and prevents transdermal absorption. Latex must be avoided as it degrades upon contact with organic esters.
Eye Protection Indirect-vented Safety GogglesPrevents both airborne dust and accidental liquid splashes (if dissolved in solvent) from bypassing the lenses. Standard safety glasses are insufficient.
Body Protection Flame-Resistant (FR) Lab CoatProtects against static discharge and provides a physical barrier against powder deposition on personal clothing.
Respiratory Chemical Fume Hood (Face velocity: 80-100 fpm)Mitigates H335 risks. Prevents inhalation of aerosolized particulates during the weighing and transfer phases.

Operational Workflow & Chemical Handling

The following step-by-step methodology ensures that the chemical remains uncontaminated while protecting the researcher.

Step-by-Step Handling Protocol
  • Environmental Verification: Before opening the reagent bottle, verify that the chemical fume hood is operational and the sash is positioned at the correct height.

  • Static Mitigation: Organic powders can hold a static charge, leading to aerosolization. Use an anti-static U-shaped spatula for weighing. Do not use plastic spatulas, which exacerbate static buildup.

  • Weighing: Tare a glass weigh boat or anti-static weighing paper. Carefully transfer the required mass of Methyl 5-ethoxy-2-hydroxybenzoate.

  • Transfer & Inerting: Transfer the solid to the primary reaction vessel. Because phenolic compounds can be susceptible to oxidation, immediately seal the vessel and purge with an inert gas (Nitrogen or Argon) before introducing solvents or reactive reagents (such as bromine for subsequent halogenation steps)[1].

  • Decontamination: Wipe down the balance and fume hood surface with a 70% Ethanol solution, followed by soap and water, to hydrolyze and remove any microscopic ester residue.

HandlingWorkflow Start Pre-Operation Check Verify Fume Hood Airflow PPE Don PPE Nitrile Gloves, Lab Coat, Goggles Start->PPE Weighing Weighing Use Anti-static Spatula PPE->Weighing Transfer Transfer to Reaction Vessel Seal & Purge with N2 Weighing->Transfer Clean Decontaminate Surfaces 70% EtOH / Soap & Water Transfer->Clean

Fig 1: Step-by-step operational workflow for handling Methyl 5-ethoxy-2-hydroxybenzoate safely.

Spill Response & Disposal Plan

In the event of a spill, a self-validating response protocol prevents escalation. Because this compound is an organic ester, it must not be mixed with strong oxidizing agents during cleanup.

Immediate Spill Response
  • Minor Spills (< 50g): Do not dry sweep, as this aerosolizes the powder. Lightly dampen an inert absorbent pad or vermiculite with water or ethanol to trap the powder. Carefully scoop the material into a chemically compatible, sealable container.

  • Major Spills (> 50g): Evacuate the immediate area, increase fume hood ventilation to maximum, and contact Environmental Health and Safety (EHS)[3].

Waste Segregation & Disposal

Methyl 5-ethoxy-2-hydroxybenzoate contains only Carbon, Hydrogen, and Oxygen. Therefore, unreacted waste must be segregated into Halogen-Free Organic Waste containers. However, if the compound has been subjected to downstream halogenation (e.g., bromination to form Methyl 3-bromo-5-ethoxy-2-hydroxybenzoate)[1], the resulting waste must be redirected to Halogenated Organic Waste to prevent explosive reactions in the incinerator.

SpillResponse Spill Spill Detected Assess Assess Volume < 50g or > 50g? Spill->Assess Minor Minor Spill (< 50g) Sweep with Damp Absorbent Assess->Minor < 50g Major Major Spill (> 50g) Evacuate & Call EHS Assess->Major > 50g Waste Solid Waste Container Label: Halogen-Free Organic Minor->Waste Incinerate High-Temp Incineration Waste->Incinerate

Fig 2: Decision tree and disposal pathway for Methyl 5-ethoxy-2-hydroxybenzoate spills.

References

  • Benzo-fused heterocyclic derivatives useful as agonists of GPR120. Google Patents (US9562053B2).
  • Methyl Salicylate - Compound Summary. PubChem, National Institutes of Health (NIH). Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US), National Center for Biotechnology Information (NCBI). Available at:[Link]

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